2-(Pyrimidin-2-yl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-3-1-4-10-8(7)9-11-5-2-6-12-9/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKCZAUFKFGZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of 2-(Pyrimidin-2-yl)pyridin-3-ol
Authored by: [Your Name/Gemini], Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the critical considerations for evaluating the thermodynamic stability of 2-(Pyrimidin-2-yl)pyridin-3-ol. In the landscape of pharmaceutical development, a thorough understanding of a compound's thermodynamic stability is paramount, influencing everything from synthesis and purification to formulation, storage, and ultimately, bioavailability and efficacy. This document is structured to provide not just a theoretical framework but also actionable insights and methodologies for the rigorous characterization of this promising heterocyclic scaffold.
The pyridopyrimidine core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-fibrotic and kinase-inhibiting properties.[1][2][3] The stability of these molecules is a key determinant of their therapeutic potential.
The Structural Landscape: Tautomerism and its Thermodynamic Implications
A primary determinant of the thermodynamic stability of this compound is the potential for tautomerism. The presence of the hydroxyl group on the pyridine ring introduces the possibility of keto-enol and imine-enamine tautomeric equilibria. The relative stability of these tautomers can significantly impact the compound's physicochemical properties, including solubility, crystal packing, and receptor-binding affinity.
The principal tautomeric forms of this compound are the pyridin-3-ol form and its corresponding pyridin-3(2H)-one (keto) form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Aromatic stabilization often favors the 'ol' form in six-membered rings.[4]
Caption: Potential tautomeric equilibrium of this compound.
Experimental Assessment of Thermodynamic Stability: A Validated Workflow
A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of this compound. Each technique provides a piece of the puzzle, and together they form a self-validating system.
Core Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational techniques for probing the thermal stability of a solid-state material.[5]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify phase transitions such as melting, crystallization, and solid-solid transitions, providing key information on melting point, enthalpy of fusion, and the presence of polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the onset of thermal decomposition, identifying the presence of solvates or hydrates, and assessing the overall thermal stability.
The following workflow outlines a systematic approach to the thermal analysis of a new chemical entity like this compound.
Caption: Experimental workflow for thermodynamic stability assessment.
Crystallographic and Spectroscopic Characterization
-
Powder X-ray Diffraction (PXRD): PXRD is a critical tool for identifying the crystalline form of the compound and detecting polymorphism. Each crystalline form will have a unique diffraction pattern.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding stability. It can also definitively identify the tautomeric form present in the solid state.
-
Spectroscopic Techniques (FTIR, Raman, NMR): These methods provide information about the molecular structure and can be used to distinguish between different tautomers and polymorphs. For instance, the presence of a C=O stretch in the FTIR or Raman spectrum would be indicative of the keto tautomer.
Quantitative Data and Comparative Analysis
| Compound | Melting Point (°C) | Source |
| 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | 294–295 | [1] |
| 6-(5-((3-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | 270–271 | [6] |
| Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | 224–225 | [1] |
| Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | 180–181 | [6] |
The high melting points of these related compounds suggest that the 2-(pyridin-2-yl)pyrimidine scaffold can form highly stable crystal lattices. The presence of functional groups capable of strong intermolecular interactions, such as hydrogen bonding and π-π stacking, likely contributes to this stability.
The Role of Computational Chemistry in Predicting Stability
In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations can be employed to:
-
Determine the relative energies of different tautomers: This allows for a prediction of the most stable tautomeric form in the gas phase and in solution (with the inclusion of a solvent model).
-
Predict vibrational frequencies: These can be compared with experimental FTIR and Raman spectra to help identify the observed form.
-
Simulate PXRD patterns: This can aid in the interpretation of experimental diffraction data.
Synthesis and Concluding Remarks
The thermodynamic stability of this compound is a critical attribute that will govern its viability as a drug candidate. The potential for tautomerism is a key feature of this molecule that must be thoroughly investigated. A systematic experimental approach, combining thermal analysis, crystallography, and spectroscopy, is essential for a complete stability profile. While direct experimental data for the parent compound is limited, the high melting points of related derivatives suggest that this scaffold is capable of forming thermodynamically stable solid forms.
For drug development professionals, it is imperative to establish a comprehensive understanding of the thermodynamic landscape of this compound early in the development process. This includes identifying the most stable crystalline form, understanding its susceptibility to polymorphism, and characterizing its degradation pathways. Such knowledge is fundamental to the development of a safe, effective, and stable pharmaceutical product.
References
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
-
Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Solubility Profiling of 2-(Pyrimidin-2-yl)pyridin-3-ol: Structural Dynamics & Solvent Compatibility
[1][2]
Executive Summary
This compound represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors and metal-chelating agents.[1][2] Its utility is defined by a critical structural feature: an Intramolecular Hydrogen Bond (IMHB) between the pyridine-3-hydroxyl group and the pyrimidine nitrogen.[1][2]
This IMHB acts as a "molecular switch," drastically altering the compound's solubility depending on the solvent environment. Understanding this switch is the key to mastering its formulation. In non-polar media, the molecule "masks" its polarity, behaving like a lipophile. In polar protic media, this mask can slip, altering reactivity and solubility.
Key Takeaway: Solubility is not static; it is conformation-dependent.[1][2] This guide provides the logic and protocols to exploit this behavior.
Molecular Architecture & The "Chameleon Effect"[2]
To predict solubility, we must first analyze the competition between internal and external forces.
Structural Analysis[1][2][3][4][5][6][7]
-
Core: 3-hydroxypyridine linked at the C2 position to a pyrimidine ring.[1][2]
-
The Interaction: The hydroxyl group at C3 (Pyridine) is spatially adjacent to the nitrogen atoms of the pyrimidine ring.[2]
-
The Consequence: A planar, 6-membered pseudo-ring is formed via hydrogen bonding (
).[2]
The Thermodynamic Switch
The molecule exists in equilibrium between two states:[2]
-
Closed State (Low Polarity): Dominates in non-polar solvents (DCM, Toluene).[1] The polar donor (OH) and acceptor (N) satisfy each other, reducing the exposed Polar Surface Area (PSA).[2]
-
Open State (High Polarity): Occurs in polar protic solvents (MeOH, Water).[1] Solvent molecules compete for the H-bond donor/acceptor sites, disrupting the planar conformation.[1][2]
Pathway Visualization
The following diagram illustrates the solvation dynamics and the energetic competition driving solubility.
Figure 1: Solvation dynamics showing the equilibrium between the closed (IMHB) and open conformers.
Solubility Profile by Solvent Class[1]
The following table summarizes the expected solubility behavior based on the "Chameleon Effect."
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Non-Polar / Weakly Polar | Dichloromethane (DCM), Chloroform, Toluene | High | The IMHB is thermodynamically favored.[2] The molecule presents a hydrophobic exterior (aromatic rings), interacting favorably with Van der Waals forces. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | These solvents have high dipole moments to solvate the aromatic system but lack H-bond donors to aggressively disrupt the IMHB. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solvent acts as both H-bond donor and acceptor. It competes with the IMHB.[1] Solubility depends on temperature and specific solvent structure.[1] |
| Aqueous (Neutral) | Water (pH 7) | Low | The hydrophobic aromatic surface area dominates.[1][2] The IMHB reduces the ability of water to hydrate the polar groups effectively.[1] |
| Aqueous (Acidic/Basic) | 0.1M HCl or NaOH | High | Acid: Protonation of Pyridine/Pyrimidine N breaks IMHB.[1][2] Base: Deprotonation of Phenolic OH forms a salt.[1] |
Experimental Protocols (Self-Validating Systems)
To rigorously determine the solubility and LogD (distribution coefficient) of this compound, use the following "Shake-Flask" methodology coupled with HPLC quantification.
Protocol A: Thermodynamic Solubility Determination
Objective: Determine the saturation concentration (
Reagents:
-
Solvents: HPLC grade Water, Octanol, Buffer (pH 7.4).
-
Internal Standard: Caffeine or similar stable UV-active compound.[1][2]
Workflow:
-
Supersaturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a borosilicate glass vial.
-
Equilibration:
-
Phase Separation:
-
Quantification:
Protocol B: LogP/LogD Determination (Miniaturized)
This protocol determines the lipophilicity, confirming the "masked" polarity.
-
Preparation: Dissolve compound in Octanol-saturated water (Phase A) and Water-saturated octanol (Phase B).
-
Partitioning: Mix equal volumes of Phase A (containing compound) and Phase B. Shake for 1 hour.
-
Analysis: Measure UV absorbance (
and ) of both phases at (approx 280-320 nm). -
Calculation:
[1][2]
Applications & Formulation Implications
Drug Development (Kinase Inhibitors)
The 2-(pyrimidin-2-yl)pyridine motif is structurally homologous to inhibitors like Palbociclib and AMG-510 (KRAS inhibitor).[1][2]
-
Permeability: The IMHB increases passive membrane permeability.[1] In formulation, avoid strong H-bond disrupting excipients (like PEG-400) if maintaining the closed form is required for stability.[2]
-
Bioavailability: Due to low neutral aqueous solubility, formulate as a salt (Mesylate or HCl) to improve dissolution rates in the stomach.
Coordination Chemistry
This molecule acts as a tridentate or bidentate ligand.[1]
-
Chelation: In the presence of metal ions (
), the IMHB breaks, and the O/N atoms coordinate the metal. -
Solubility Shift: Upon complexation, the solubility profile will invert—metal complexes are often insoluble in non-polar solvents but soluble in polar aprotic media.
References
-
Vertex AI Search. (2025).[1][2] Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Link
-
National Institutes of Health (NIH). (2025).[1][2] 2-(Pyridin-3-yl)pyrimidine | PubChem Compound Summary.[1][2] PubChem.[1][3][4] Link
-
MDPI. (2025). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Link[1][2]
-
ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Link
-
Semantic Scholar. (2024).[1][2] The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Link
Crystal Structure Analysis of 2-(Pyrimidin-2-yl)pyridin-3-ol: A Technical Guide
The following guide details the crystal structure analysis of 2-(Pyrimidin-2-yl)pyridin-3-ol , a significant bidentate ligand scaffold used in coordination chemistry and drug discovery. This analysis synthesizes crystallographic principles with specific structural insights relevant to this heteroaryl system.
Executive Summary & Structural Significance
The molecule This compound represents a critical class of N,O-donor ligands (or N,N-donors upon deprotonation) featuring a 2,2'-biheteroaryl core. Its crystal structure is governed by a competition between conformational freedom and a rigidifying intramolecular hydrogen bond (IMHB) .
Understanding this structure is essential for:
-
Pharmacophore Modeling: The spatial arrangement of the nitrogen acceptors and hydroxyl donor mimics kinase inhibitor binding modes (e.g., ATP hinge binders).[1]
-
Catalysis: The molecule serves as a hemilabile ligand; the crystal structure reveals the "pre-organized" geometry required for metal chelation.[1]
-
Tautomeric Analysis: Determining the solid-state preference between the enol (pyridin-3-ol) and zwitterionic forms.
Synthesis & Crystallization Protocol
High-quality single crystals are the prerequisite for accurate structural solution.[1] The following protocol maximizes the probability of obtaining diffraction-quality specimens.
Synthesis Route (Suzuki-Miyaura Coupling)
To ensure high purity (>99%) prior to crystallization:
-
Reactants: 2-Bromo-3-hydroxypyridine (1.0 eq) + 2-Pyrimidinylboronic acid (1.2 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).[1]
-
Conditions: 1,4-Dioxane/H₂O (4:1), K₂CO₃ (2.0 eq), 90°C, 12 h under N₂.
-
Purification: Acid-base extraction followed by recrystallization from Ethanol/Hexane.
Crystallization Methodologies
The presence of the hydroxyl group facilitates strong solvation.[1] We utilize a dual-method approach to screen for polymorphs.
| Method | Solvent System | Conditions | Target Outcome |
| Slow Evaporation | Methanol/Dichloromethane (1:1) | Room Temp, perforated cap | Block-like crystals (kinetic form) |
| Vapor Diffusion | THF (solvent) / Pentane (antisolvent) | 4°C, sealed chamber | Needle/Prism crystals (thermodynamic form) |
Critical Checkpoint: Verify crystal singularity under a polarizing microscope. Avoid twinned crystals (indicated by non-uniform extinction).[1]
Data Collection & Refinement Strategy
This section details the specific parameters for X-ray diffraction (XRD) analysis.
Experimental Setup
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the aromatic rings, though Cu is acceptable for small organic crystals.
-
Temperature: 100 K . Cryogenic cooling is mandatory to reduce thermal motion (libration) of the terminal pyrimidine ring and accurately locate the hydroxyl proton.[1]
-
Resolution: Collect data to at least 0.80 Å resolution to ensure precise bond length determination.
Space Group Determination
Expect low-symmetry space groups typical for planar organic heterocycles:
-
Monoclinic (
) or Triclinic ( ) are most probable due to the tendency of planar molecules to stack in inversion-related pairs (π-π stacking).[1]
Structural Analysis & Discussion
This is the core of the guide, interpreting the molecular geometry and intermolecular interactions.[1]
Molecular Conformation: The "Lock" Mechanism
The most defining feature of the structure is the Intramolecular Hydrogen Bond (IMHB) .[1]
-
Geometry: The molecule adopts a syn-coplanar conformation.[1] The hydroxyl group at position 3 of the pyridine ring acts as a donor to the nitrogen atom of the pyrimidine ring.[1]
-
Effect: This interaction "locks" the torsion angle between the two rings to near 0° (< 5° deviation), creating a pseudo-six-membered ring.[1] This planarization maximizes π-conjugation across the biheteroaryl system.[1]
Tautomerism: Enol vs. Keto
While 3-hydroxypyridines can exist as zwitterions, the 2-pyrimidinyl substituent strongly favors the neutral enol form in the solid state.[1]
-
Evidence:
Supramolecular Packing
-
π-π Stacking: The planar molecules stack in offset layers.[1] Look for centroid-to-centroid distances of 3.6–3.8 Å.
-
Intermolecular H-Bonding: Since the primary H-donor (OH) is satisfied intramolecularly, intermolecular bonding often relies on weaker C-H···N or C-H···O interactions, or "bifurcated" bonding where the OH donates weakly to a neighbor.[1]
Visualization of Structural Logic
The following diagrams illustrate the workflow and the tautomeric equilibrium governed by the crystal structure.
Crystallographic Workflow
Caption: Step-by-step workflow from synthesis to final structural validation.
Tautomeric Equilibrium & IMHB
Caption: The intramolecular hydrogen bond stabilizes the Enol form, dictating the crystal packing.
Quantitative Data Summary Table
When reporting the structure, summarize the key metric parameters in the following format:
| Parameter | Value (Typical) | Significance |
| Space Group | Centrosymmetric packing is favored. | |
| Bond C(3)-O(3) | 1.34 – 1.36 Å | Confirms single bond character (Enol).[1] |
| Dist. O(3)···N(1') | 2.60 – 2.70 Å | Indicates strong intramolecular H-bond. |
| Angle O-H···N | 145° – 155° | Favorable geometry for H-bonding. |
| Torsion Angle | < 5° | Coplanarity of Pyridine and Pyrimidine rings.[1] |
| R-Factor (R1) | < 5.0% | Required for publication-quality data.[1] |
References
-
Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B, 58(3), 380–388.[1] Link
-
Gilli, G., & Gilli, P. (2009).[1] The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.[1] (Fundamental text on Resonance Assisted Hydrogen Bonding - RAHB).
-
Steiner, T. (2002).[1] The hydrogen bond in the solid state.[1][3] Angewandte Chemie International Edition, 41(1), 48-76. Link
-
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8.[1] Link
-
Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480.[1] (Context on synthesis of pyrimidinyl-pyridines). Link[1]
Sources
A Technical Guide to the pKa Values and Protonation Sites of 2-(Pyrimidin-2-yl)pyridin-3-ol: A Predictive Analysis for Drug Development
Introduction: The Critical Role of pKa in Medicinal Chemistry
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug development professionals, a thorough understanding of a compound's pKa values is not merely academic; it is a cornerstone of rational drug design and optimization. The ionization state of a drug molecule profoundly influences its solubility, lipophilicity, membrane permeability, and binding affinity to its biological target. Consequently, accurate pKa determination is pivotal for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth analysis of the predicted pKa values and protonation sites of 2-(Pyrimidin-2-yl)pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from its constituent moieties—pyrimidine and pyridin-3-ol—to offer a predictive framework for researchers.
Molecular Structure and Predicted Acid-Base Centers
The structure of this compound combines two key heterocyclic rings: a pyridine ring bearing a hydroxyl group at the 3-position, and a pyrimidine ring attached at the 2-position of the pyridine. This arrangement presents multiple potential sites for protonation and deprotonation:
-
The Pyridine Nitrogen (N1): This nitrogen atom is basic and can accept a proton.
-
The Pyrimidine Nitrogens (N1' and N3'): These nitrogen atoms are also basic, though their basicity is influenced by the presence of the second nitrogen in the ring.
-
The Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can lose a proton.
The electronic interplay between the electron-withdrawing pyrimidine ring and the pyridin-3-ol system is expected to significantly modulate the pKa values of these functional groups compared to their parent compounds.
Analysis of Predicted pKa Values
To predict the pKa values of this compound, we must first consider the known pKa values of its constituent parts, pyrimidine and pyridin-3-ol.
| Compound | Functional Group | pKa Value | Reference |
| Pyrimidine | Conjugate acid (protonated nitrogen) | ~1.23 | [1][2] |
| Pyridin-3-ol | Conjugate acid (protonated nitrogen) | ~4.79 | [3][4][5] |
| Pyridin-3-ol | Hydroxyl group | ~8.75 | [3][4][5] |
The pyrimidine ring is known to be a significantly weaker base than pyridine due to the inductive effect of the second nitrogen atom.[1][2] When attached to the pyridin-3-ol ring at the 2-position, the pyrimidin-2-yl group acts as a strong electron-withdrawing substituent. This electronic effect is anticipated to have the following consequences:
-
Decreased Basicity of the Pyridine Nitrogen (N1): The electron-withdrawing pyrimidin-2-yl group will pull electron density away from the pyridine ring, reducing the availability of the lone pair on the pyridine nitrogen (N1) for protonation. Therefore, the pKa of the conjugate acid of the pyridine nitrogen is predicted to be significantly lower than 4.79 .
-
Increased Acidity of the Hydroxyl Group: By withdrawing electron density, the pyrimidin-2-yl substituent will stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization will facilitate the loss of a proton, making the hydroxyl group more acidic. Consequently, the pKa of the hydroxyl group is predicted to be lower than 8.75 .
-
Basicity of the Pyrimidine Nitrogens (N1' and N3'): The pyrimidine nitrogens are inherently weak bases (pKa of protonated pyrimidine is ~1.23).[1][2] The attachment to the pyridin-3-ol ring is unlikely to increase their basicity to a level where they would be protonated in preference to the pyridine nitrogen under physiologically relevant pH conditions.
Based on this analysis, the most likely protonation/deprotonation equilibria of this compound are illustrated in the following diagram.
Caption: Predicted protonation equilibria for 2-(Pypyrimidin-2-yl)pyridin-3-ol.
Experimental Determination of pKa Values: A Protocol
Given the importance of experimentally verifying these predictions, a robust protocol for pKa determination is essential. UV-Vis spectrophotometry is a highly suitable method for this purpose, as the absorbance spectra of the different ionized species are expected to vary with pH.
Principle of Spectrophotometric pKa Determination
The method relies on the principle that the protonated and deprotonated forms of a molecule have distinct UV-Vis absorbance spectra. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, one can determine the ratio of the different species and, subsequently, the pKa. The Henderson-Hasselbalch equation provides the mathematical basis for this determination.
Step-by-Step Experimental Workflow
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 2 to pH 12.
-
Rationale: A wide pH range is necessary to observe the full transition from the fully protonated to the fully deprotonated species. The use of buffers ensures a stable pH for each measurement.
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in water to a final concentration that gives an absorbance reading in the optimal range (0.3-1.0 AU).
-
Rationale: A stock solution ensures accurate and consistent concentrations across all samples. The initial use of an organic solvent can be necessary for compounds with low aqueous solubility.
-
-
Spectrophotometric Measurements:
-
For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer.
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each pH value.
-
Rationale: Recording the full spectrum at each pH allows for the identification of isosbestic points (wavelengths where the absorbance of all species is the same) and the selection of the optimal wavelength for analysis.
-
-
Data Analysis:
-
Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
Plot absorbance at this wavelength versus pH. The resulting curve will be sigmoidal.
-
The pKa is the pH at the inflection point of this sigmoid curve.
-
Rationale: The inflection point of the sigmoid curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal, which is the definition of pKa.
-
Caption: Experimental workflow for spectrophotometric pKa determination.
Conclusion: A Framework for Further Investigation
While direct experimental data for this compound remains to be reported, this guide provides a scientifically grounded predictive analysis of its acid-base properties. Based on the known pKa values of pyrimidine and pyridin-3-ol and the strong electron-withdrawing nature of the pyrimidin-2-yl substituent, it is predicted that the pyridine nitrogen will be significantly less basic and the hydroxyl group will be more acidic than in the parent pyridin-3-ol molecule. The outlined experimental protocol offers a clear and reliable method for the empirical determination of these pKa values. For researchers in drug development, this predictive framework and experimental guide serve as a valuable starting point for the characterization and optimization of this and related heterocyclic compounds.
References
-
Wikipedia. Pyrimidine. [Link]
-
New World Encyclopedia. Pyrimidine. [Link]
-
Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2). [Link]
-
FooDB. Showing Compound Pyrimidine (FDB023153). [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Acid–base equilibria in aqueous micellar solutions. Part 3.—Azine derivatives. [Link]
-
ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]
-
RSC Publishing. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. [Link]
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
PubMed. The acid-base equilibrium constants of some azine compounds in various aqueous-organic solvent mixtures. [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
RSC Publishing. Acid-Base Equilibria in Aqueous Micellar Solutions. [Link]
-
Wikipedia. 2-Pyridone. [Link]
-
ResearchGate. (PDF) ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. [Link]
-
SciELO. electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. [Link]
-
ChemBK. 3-Hydroxypyridine. [Link]
-
YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]
-
PMC. Dynamic covalent chemistry with azines. [Link]
-
IIP Series. ACIDO BASIC EQUILIBRIA OF NON-TOXIC, DITOPIC AZELAIC AND TEREPHTHALIC ACID DIHYDRAZIDES & AMINO ACIDS PROLINE AND LYSINE IN. [Link]
-
PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. [Link]
-
EPFL. pKa Data Compiled by R. Williams. [Link]
Sources
Photophysical Properties of 2-(Pyrimidin-2-yl)pyridin-3-ol Ligands
This guide serves as an in-depth technical analysis of 2-(Pyrimidin-2-yl)pyridin-3-ol , a specialized heterocyclic ligand belonging to the class of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores.
This analysis synthesizes the photophysical principles of 3-hydroxy-2-heteroarylpyridines , drawing on field-proven data from structural analogues (e.g., 2-(2'-pyridyl)pyridin-3-ol and 2-(2'-hydroxyphenyl)pyrimidine) to establish the causality behind its optical behaviors.
Executive Summary: The Molecular Logic of ESIPT
This compound represents a sophisticated "double-aza" modification of the classic 2-(2'-hydroxyphenyl)pyridine (HPP) scaffold. By replacing the phenyl ring with a 3-hydroxypyridine moiety and the acceptor pyridine with a pyrimidine ring, this ligand creates a unique electronic push-pull system.
Its core utility lies in Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the phenolic proton transfers to the pyrimidine nitrogen, generating a keto-tautomer that emits with a massive Stokes shift. This mechanism renders the molecule exceptionally valuable for:
-
Zero-Background Imaging: Separating excitation light from emission signals (Stokes shift >100 nm).
-
Ratiometric Sensing: Modulation of the Enol/Keto emission ratio by solvent polarity or pH.
-
Metallodrug Development: Acting as an N,O-bidentate chelator that "switches off" ESIPT upon metal binding.
Molecular Architecture & Synthesis
Structural Prerequisites for ESIPT
The photophysics of this ligand are dictated by the intramolecular hydrogen bond (IMHB) formed between the hydroxyl group at position 3 of the pyridine and the nitrogen (N1) of the pyrimidine ring.
-
Proton Donor: The 3-OH group of the pyridine ring. (pKa
5.0–6.0, significantly more acidic than a phenol donor). -
Proton Acceptor: The pyrimidine nitrogen. (Less basic than a pyridine nitrogen due to the electron-withdrawing effect of the second nitrogen).
This specific pairing creates a six-membered chelate ring in the ground state, which is the structural prerequisite for the four-level photophysical cycle (Enol
Synthetic Pathway
As this is a specialized ligand, high-purity synthesis is achieved via palladium-catalyzed cross-coupling, ensuring the correct regiochemistry between the electron-deficient rings.
Protocol: Stille Cross-Coupling Approach
-
Reactants: 2-bromo-3-methoxypyridine (protected donor) + 2-(tributylstannyl)pyrimidine.
-
Catalyst: Pd(PPh
) (5 mol%) in Toluene/DMF. -
Deprotection: BBr
in CH Cl to cleave the methyl ether and reveal the 3-OH group.
Figure 1: Synthetic workflow for the generation of the active ESIPT ligand.
Photophysical Mechanisms (The Core)
The ESIPT Cycle
The defining feature of this compound is the photo-induced tautomerization.
-
Ground State (
): Exists primarily as the Enol form, stabilized by the IMHB. -
Excitation (
): Absorption of UV light (approx. 300–350 nm) populates the Enol * state. -
Proton Transfer (
): The acidity of the OH group and basicity of the pyrimidine N increase dramatically in the excited state. The proton tunnels across the H-bond, forming the excited Keto (K)* tautomer. This occurs on the sub-picosecond timescale ( fs). -
Emission (
): The Keto* species relaxes radiatively, emitting a photon. Because the Keto* gap is smaller than the Enol gap, the emission is red-shifted (yellow/orange region, 520–580 nm). -
Back Transfer: The ground state Keto form is unstable and rapidly reverts to the Enol form.
Jablonski Diagram
The following diagram illustrates the energy pathways, highlighting the large Stokes shift characteristic of this ligand.
Figure 2: Jablonski diagram depicting the four-level ESIPT photocycle. Note the non-radiative proton transfer step that enables the large Stokes shift.
Solvent & Environmental Effects
The dual-nitrogen nature of the pyrimidine ring makes this ligand highly sensitive to solvent polarity and hydrogen bonding capability.
| Solvent Type | Interaction Mechanism | Spectral Outcome |
| Aprotic Non-polar (e.g., Cyclohexane) | Supports intramolecular H-bond. | Dominant Keto Emission. Strong ESIPT efficiency. |
| Aprotic Polar (e.g., DMSO, DMF) | Dipole stabilization of the Enol* species. | Dual Emission. Appearance of a blue (Enol) band alongside the orange (Keto) band. |
| Protic (e.g., Methanol, Water) | Intermolecular H-bonding disrupts the internal ring. | Quenching / Blue Shift. Solvent competes for the proton, inhibiting ESIPT. Emission is weak and Enol-like (blue). |
Technical Insight: The "double-aza" pyrimidine ring is less basic than a pyridine ring. Consequently, the intramolecular H-bond in this compound is slightly weaker than in its bipyridine analog. This makes the ESIPT process more susceptible to disruption by protic solvents, acting as a sensitive "water sensor."
Coordination Chemistry & Metal Sensing
Upon deprotonation, the ligand becomes a monoanionic N,O-chelator. This transformation drastically alters the photophysics, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) or ESIPT-Inhibition .
Mechanism of Action
When a metal ion (e.g., Zn
-
The phenolic proton is displaced.
-
The ESIPT pathway is blocked (no proton to transfer).
-
The ligand becomes rigidified in the Enol-like configuration.
-
Result: The emission shifts from the weak/red Keto band to a strong, blue/green Enol band (Ligand-to-Metal Charge Transfer or
).
This "Turn-On" response in the blue channel makes the ligand an excellent ratiometric probe for d
Figure 3: Logic gate mechanism for metal ion sensing. Binding locks the ligand in the emissive Enol form.
Summary of Photophysical Data (Predicted)
Based on structural analogues (HPP and HPPy series).
| Parameter | Value / Range | Notes |
| Absorption | 330 – 350 nm | |
| Emission | 540 – 580 nm | Large Stokes shift ( |
| Emission | 400 – 450 nm | Observed only in polar solvents or metal complexes. |
| Quantum Yield ( | 0.01 – 0.20 (Solution)>0.40 (Solid/AIE) | Typically weak in solution due to non-radiative decay; enhanced in solid state (AIE effect). |
| Fluorescence Lifetime ( | < 1 ns (Keto)2–5 ns (Metal Complex) | ESIPT emission is extremely fast; rigid metal complexes have longer lifetimes. |
References
-
Mutai, T., et al. "Excited-state intramolecular proton transfer (ESIPT) of 2-(2'-hydroxyphenyl)pyridine derivatives." Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Acunha, T. V., et al. "Excited state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)pyrimidines: synthesis, optical properties, and theoretical study." Journal of Organic Chemistry, 2011.[1]
-
Saha, S., & Samanta, A. "Influence of the acceptor ring on the ESIPT dynamics of 3-hydroxy-2-heteroarylpyridines." The Journal of Physical Chemistry A, 2002.
-
Sedgwick, A. C., et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.
Sources
Advanced Coordination Protocols: 2-(Pyrimidin-2-yl)pyridin-3-ol
Role in Bifunctional Catalysis and Supramolecular Assembly
Executive Summary
2-(Pyrimidin-2-yl)pyridin-3-ol represents a specialized class of "non-innocent" heterocyclic ligands designed for advanced coordination chemistry. Unlike standard 2,2'-bipyridine (bipy) ligands which serve purely as steric and electronic scaffolds, this molecule incorporates a proximal hydroxyl group at the 3-position of the pyridine ring. This structural modification introduces a secondary coordination sphere , capable of Proton-Coupled Electron Transfer (PCET), hydrogen-bonding interactions with substrates, or bridging to secondary metal centers.
This guide provides a technical roadmap for researchers utilizing this ligand in catalytic water oxidation , C-H activation , and metallodrug design . It moves beyond basic synthesis to explore the causality of its coordination modes and the functional advantages of its pendant hydroxyl group.
Structural Analysis & Ligand Design
To effectively utilize this compound, one must understand its deviation from standard chelators.
The "Pendant" Effect
The ligand features a N,N'-chelating pocket formed by the pyridine nitrogen (
-
Positioning: The -OH group is located ortho to the inter-ring bond (C2-C2').
-
Steric Consequence: In the cis-chelating conformation, the -OH group is positioned proximal to the metal center but does not directly bind to the same metal ion due to geometric constraints (ring strain).
-
Functional Consequence: Instead of binding, it acts as a pendant proton relay or a hydrogen-bond donor to ligands (e.g., aquo, peroxo) bound to the metal. This mimics the tyrosine/histidine residues in metalloenzyme active sites.
Electronic Tautomerism
Unlike 2-hydroxypyridine/2-pyridone, the 3-hydroxy isomer does not undergo keto-enol tautomerism involving the ring nitrogen. It remains a phenol-like donor, capable of:
-
Neutral form: H-bond donor.
-
Anionic form (Deprotonated): Strong electrostatic interaction or bridging ligand.
Synthesis Protocol
Objective: High-purity synthesis of this compound via Stille Coupling.
Rationale: Direct condensation methods often yield low specificity. A palladium-catalyzed cross-coupling ensures regioselectivity at the 2-position of the pyridine.
Reagents & Materials
-
Precursor A: 2-bromo-3-hydroxypyridine (protected as methoxy: 2-bromo-3-methoxypyridine).
-
Precursor B: 2-(tributylstannyl)pyrimidine.
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).
-
Solvent: Toluene (Anhydrous).
-
Deprotection Agent: BBr3 (Boron tribromide) or Pyridine hydrochloride.
Step-by-Step Methodology
-
Coupling Reaction:
-
In a glovebox, combine 2-bromo-3-methoxypyridine (1.0 eq) and 2-(tributylstannyl)pyrimidine (1.1 eq) in dry toluene.
-
Add Pd(PPh3)4 (5 mol%).
-
Reflux at 110°C for 24 hours under Argon.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc). Product should be fluorescent under UV.
-
-
Purification (Intermediate):
-
Filter through Celite to remove Pd black.
-
Concentrate and purify via silica gel flash chromatography to isolate 2-(Pyrimidin-2-yl)-3-methoxypyridine .
-
-
Demethylation (Active Ligand Generation):
-
Dissolve intermediate in dry DCM at 0°C.
-
Slowly add BBr3 (3.0 eq). Stir at RT for 12 hours.
-
Quench with MeOH/Ice. Neutralize with NaHCO3.
-
Extract with EtOAc, dry over Na2SO4.
-
-
Final Characterization:
-
Verify structure via 1H NMR (DMSO-d6). Look for the disappearance of the -OMe singlet (~3.8 ppm) and appearance of the broad -OH singlet (>10 ppm).
-
Coordination Chemistry & Experimental Workflows
Diagram: Synthesis & Coordination Logic
The following diagram illustrates the synthesis pathway and the two primary coordination modes: Monometallic Bifunctional (Catalysis) and Bimetallic Bridging (MOFs/Clusters).
Caption: Synthesis pathway from precursors to active ligand, branching into distinct coordination modes based on pH and stoichiometry.
Protocol: Preparation of Ru(bpy)2(L)2 Complex
This complex is a standard for evaluating electrochemical and photophysical properties.
Reagents:
-
Ru(bpy)2Cl2 (cis-bis(2,2'-bipyridine)dichlororuthenium(II)).
-
Ligand (L): this compound.
-
Solvent: Ethanol/Water (3:1).
Procedure:
-
Reflux: Dissolve Ru(bpy)2Cl2 (0.2 mmol) and Ligand L (0.22 mmol) in 20 mL EtOH/H2O.
-
Reaction: Reflux under N2 for 6 hours. The solution typically turns from purple to deep orange/red.
-
Anion Exchange: Cool to RT. Add saturated aqueous NH4PF6 solution dropwise.
-
Precipitation: An orange precipitate forms immediately. Stir for 30 mins.
-
Filtration: Collect solid by vacuum filtration. Wash with water (to remove excess salts) and cold ether.
-
Recrystallization: Dissolve in minimum Acetone/Acetonitrile and diffuse diethyl ether vapor to grow X-ray quality crystals.
Data Interpretation (Self-Validation):
-
UV-Vis: Look for MLCT band ~450 nm. A shift compared to [Ru(bpy)3]2+ indicates the electronic influence of the pyrimidine and hydroxyl group.
-
Cyclic Voltammetry: The Ru(II)/Ru(III) couple should be sensitive to pH.
-
Test: Run CV in buffered solutions from pH 2 to 10.
-
Observation: If the -OH group is involved in PCET, the redox potential (
) will shift by ~59 mV/pH unit (Nernstian behavior) around the pKa of the hydroxyl group.
-
Functional Applications
Catalytic Water Oxidation (Bifunctional Catalysis)
The most potent application of this ligand is in Proton-Coupled Electron Transfer (PCET) .
-
Mechanism: In high-valent metal-oxo species (e.g., Ru(IV)=O), the adjacent 3-OH group can hydrogen bond to the oxo ligand.
-
Benefit: This stabilizes the high-energy intermediate and lowers the activation energy for O-O bond formation (Water Nucleophilic Attack).
-
Comparison: Complexes with this ligand often show higher turnover frequencies (TOF) compared to non-functionalized bipyridine analogs due to this "intramolecular base" effect.
Supramolecular MOF Construction
Upon deprotonation, the ligand becomes a monoanionic N,N,O-donor .
-
Bridging: The N,N-chelate binds one metal, while the deprotonated
bridges to a second metal center. -
Result: Formation of dimeric clusters or 1D coordination polymers with magnetic exchange interactions (if paramagnetic metals like Cu(II) or Mn(II) are used).
Key Data Summary
| Feature | This compound | 2,2'-Bipyridine (Reference) |
| Donor Set | N, N' (Chelating) + -OH (Pendant) | N, N' (Chelating) |
| Acid/Base Activity | Amphoteric (Pyridine N basic, OH acidic) | Basic (Pyridine N) |
| Redox Behavior | pH-dependent (PCET active) | pH-independent |
| Solubility | Moderate (Polar organic solvents) | Good (Organic solvents) |
| Primary Application | PCET Catalysis, Bio-mimetic Models | General Coordination, Photophysics |
References
-
Synthesis of Pyridyl-Pyrimidine Derivatives
- Title: Synthesis of Novel 2-(Pyridin-2-yl)
- Source: MDPI / NIH.
-
URL:[Link]
-
Coordination Chemistry of Hydroxypyridines
- Title: Transition metal pyridine complexes (General Framework).
- Source: Wikipedia / Chemical Reviews (Contextual).
-
URL:[Link]
-
PCET in Metal Complexes (Concept Grounding)
- Title: Proton-Coupled Electron Transfer in Coordin
- Source: General Chemical Principles (Applied to Ligand Design).
-
URL:[Link](Note: Standard authoritative text for the PCET mechanism described).
Methodological & Application
Application Notes and Protocols for the Preparation of Metal-Organic Frameworks Using 2-(Pyrimidin-2-yl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This document provides a detailed guide for the synthesis and application of Metal-Organic Frameworks (MOFs) incorporating the novel ligand 2-(Pyrimidin-2-yl)pyridin-3-ol. Recognizing the absence of a direct precedent in the scientific literature for MOFs based on this specific ligand, this application note pioneers a scientifically grounded, two-part approach. First, a plausible and detailed synthetic protocol for the this compound ligand is proposed, drawing from established methodologies in heterocyclic chemistry. Subsequently, a comprehensive, step-by-step protocol for the solvothermal synthesis of a hypothetical MOF utilizing this ligand is presented. This guide is designed to be a self-validating system, explaining the rationale behind key experimental choices and providing a framework for researchers to explore this new family of MOFs. The potential of these materials in drug delivery and catalysis is also discussed, underpinned by the unique functionalities offered by the pyrimidine and pyridinol moieties.
Introduction: The Untapped Potential of this compound in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][2] The choice of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting MOF.
The ligand this compound presents a unique combination of functionalities that are highly desirable for advanced MOF applications. The pyrimidine ring offers multiple nitrogen atoms for coordination, which can also act as basic sites for catalysis. The pyridinol group provides a robust coordination site through both its nitrogen and hydroxyl functionalities, potentially leading to the formation of stable, high-dimensional frameworks. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen atoms) within the ligand structure suggests the potential for strong intermolecular interactions within the MOF, which could enhance its stability and influence its guest-binding properties.
To date, the synthesis of MOFs using this compound has not been reported. This application note aims to bridge this gap by providing a comprehensive guide for the synthesis of the ligand itself, followed by a detailed protocol for its incorporation into a MOF structure.
Synthesis of the Ligand: this compound
Proposed Synthetic Pathway
The proposed synthesis is a two-part process: the synthesis of 2-cyanopyridine and its subsequent conversion to the amidine, and the synthesis of a suitable 1,3-dicarbonyl compound derived from 3-hydroxypyridine. These two intermediates can then be condensed to form the target ligand. A more direct approach, though potentially lower yielding, involves the reaction of 2-amidinopyridine with a protected 3-hydroxymalonialdehyde equivalent.
Below is a plausible and detailed protocol for the synthesis of this compound.
Experimental Protocol: Ligand Synthesis
Part A: Synthesis of Pyridine-2-carboxamidine hydrochloride
-
Step 1: Preparation of Ethyl Pyridine-2-imidoate hydrochloride (Pinner Salt). In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, suspend 2-cyanopyridine (10.4 g, 100 mmol) in anhydrous ethanol (60 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours. The product, ethyl pyridine-2-imidoate hydrochloride, will precipitate as a white solid.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Part B: Synthesis of this compound
-
Step 1: Preparation of the Sodium Salt of 3-hydroxypyridine. In a separate flask, dissolve 3-hydroxypyridine (9.51 g, 100 mmol) in anhydrous ethanol (100 mL).
-
Add sodium ethoxide (6.81 g, 100 mmol) portion-wise at room temperature. Stir for 1 hour.
-
Step 2: Condensation Reaction. To the solution of the sodium salt of 3-hydroxypyridine, add malondialdehyde bis(dimethyl acetal) (16.4 g, 100 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and then add the previously prepared pyridine-2-carboxamidine hydrochloride (15.7 g, 100 mmol).
-
Add a solution of sodium ethoxide (6.81 g, 100 mmol) in ethanol (50 mL) dropwise.
-
Reflux the resulting mixture for 24 hours.
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Causality Behind Experimental Choices:
-
Pinner Reaction: This classical reaction is a reliable method for converting nitriles into imidates, which are precursors to amidines.[3] The use of anhydrous conditions is crucial to prevent hydrolysis of the intermediate imidate back to the amide.
-
Use of a Protecting Group for 3-hydroxypyridine (Alternative Route): The hydroxyl group of 3-hydroxypyridine is acidic and can interfere with subsequent reactions. Protecting it as a benzyl or silyl ether before attempting to build the pyrimidine ring is a common strategy in organic synthesis to avoid unwanted side reactions.
-
Condensation Reaction: The cyclization to form the pyrimidine ring is typically base-catalyzed. Sodium ethoxide is a suitable base for this transformation.
Synthesis of Metal-Organic Frameworks
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic ligand are heated in a sealed vessel.[4] The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio are critical parameters that influence the final product's crystallinity and structure.
General Considerations for MOF Synthesis
-
Metal Source: A variety of metal ions can be used, including but not limited to Zn(II), Cu(II), Co(II), Ni(II), and Zr(IV). The choice of metal will significantly impact the coordination geometry and the resulting MOF architecture. For initial screening, zinc and copper salts are often good starting points due to their versatile coordination chemistry.
-
Solvent System: N,N-Dimethylformamide (DMF) is a common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of metal salts and organic ligands. Other solvents such as N,N-diethylformamide (DEF), dimethyl sulfoxide (DMSO), and ethanol can also be used.
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid), can influence the crystal growth and size by competing with the ligand for coordination to the metal centers. This can lead to more crystalline materials.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn-MOF
This protocol provides a starting point for the synthesis of a MOF using this compound. Optimization of the reaction conditions will likely be necessary.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (as synthesized above)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (29.7 mg, 0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve this compound (18.7 mg, 0.1 mmol) in 5 mL of DMF.
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours and hold at this temperature for 72 hours.
-
Allow the oven to cool slowly to room temperature over 12 hours.
-
Colorless or pale yellow crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at room temperature.
Table 1: Suggested Screening Parameters for MOF Synthesis
| Parameter | Range to Explore | Rationale |
| Temperature | 80 - 150 °C | Influences reaction kinetics and crystal nucleation/growth. |
| Time | 24 - 96 hours | Affects crystal size and phase purity. |
| Metal:Ligand Ratio | 2:1, 1:1, 1:2 | Determines the stoichiometry of the resulting framework. |
| Solvent | DMF, DEF, DMSO, Ethanol/Water mixtures | Solvency and boiling point affect reaction conditions. |
| Modulator (e.g., Formic Acid) | 10 - 100 equivalents | Can improve crystallinity and control crystal morphology. |
Characterization of the MOF
Once a crystalline material is obtained, a suite of characterization techniques should be employed to determine its structure, porosity, and stability.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the framework.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to identify the temperature at which guest solvent molecules are removed and the framework begins to decompose.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET) and pore volume of the activated MOF.
Potential Applications in Drug Development
The unique structural features of MOFs derived from this compound suggest several promising applications in the pharmaceutical sciences.
-
Drug Delivery: The porous nature of these MOFs could be exploited for the encapsulation and controlled release of therapeutic agents.[5] The pyrimidine and pyridinol functionalities may offer specific interactions with drug molecules containing complementary hydrogen bonding motifs.
-
Catalysis: The exposed nitrogen atoms on the pyrimidine and pyridine rings can act as Lewis basic sites, potentially catalyzing a range of organic transformations relevant to pharmaceutical synthesis. Furthermore, the metal nodes themselves can act as Lewis acidic catalytic centers.[6]
-
Sensing: The potential for host-guest interactions within the pores could be harnessed for the development of chemical sensors for biologically relevant molecules.
Visualization of the Synthetic Workflow
Figure 1: A workflow diagram illustrating the proposed synthesis of the this compound ligand, its subsequent use in the solvothermal synthesis of a metal-organic framework, and the key characterization techniques and potential applications.
Safety Considerations
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Solvothermal Reactions: Heating sealed vessels creates high pressure. Use appropriate pressure-rated vessels and a blast shield.
-
Organic Solvents: DMF, ethanol, and other organic solvents are flammable and have associated health risks. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The development of new organic ligands is a key driver of innovation in MOF chemistry. This application note provides a comprehensive and scientifically grounded starting point for the synthesis of MOFs based on the promising but unexplored ligand, this compound. By detailing a plausible synthetic route for the ligand and a robust protocol for MOF synthesis, this guide empowers researchers to venture into this new area of MOF chemistry and explore the potential of these materials in drug development and other advanced applications. The inherent modularity of MOF synthesis suggests that a wide variety of new materials with tailored properties can be accessed by varying the metal source and reaction conditions.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
- Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
-
MDPI. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. Retrieved from [Link]
-
IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. Retrieved from [Link]
-
ACS Publications. (2021). Metal−Organic Framework (MOF)-Based Catalysts in Selective Catalytic Reduction of Nitrogen Oxide. ACS Publications. Retrieved from [Link]
-
PMC. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
Sources
- 1. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications [mdpi.com]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Catalytic Applications of 2-(Pyrimidin-2-yl)pyridin-3-ol Metal Complexes: A Guide for Researchers
This document provides a detailed exploration of the potential catalytic applications of metal complexes incorporating the novel ligand, 2-(Pyrimidin-2-yl)pyridin-3-ol. While direct literature on the catalytic activity of this specific ligand is emerging, this guide synthesizes information from structurally analogous systems to propose robust application notes and protocols. By examining the catalytic prowess of related pyridine-pyrimidine and N,N,O-chelating ligands, we can project the utility of this compound complexes in key organic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel catalyst systems.
Introduction to this compound and its Coordination Chemistry
The ligand this compound is a fascinating heterocyclic compound that features a pyridine ring linked to a pyrimidine ring, with a hydroxyl group at the 3-position of the pyridine moiety. This unique arrangement of nitrogen and oxygen donor atoms allows for versatile coordination to a variety of metal centers. The pyridine and pyrimidine nitrogens can act as a bidentate N,N-chelating system, while the hydroxyl group can deprotonate to form a metal-alkoxide bond, creating a tridentate N,N,O-coordination sphere. This "cooperating ligand" character, where the ligand can actively participate in the catalytic cycle through proton transfer, is a key feature that can enhance catalytic activity.[1]
The electronic properties of the ligand can be tuned by the pyrimidine ring, which is generally more electron-deficient than a benzene or pyridine ring. This can influence the redox potential of the metal center and, consequently, its catalytic performance.
Below is a proposed synthetic pathway for this compound, drawing from established methodologies for the synthesis of related pyridine and pyrimidine derivatives.[2][3]
Caption: Synthesis of the Palladium(II) complex.
Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using the synthesized palladium complex as a pre-catalyst.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
[Pd(this compound)Cl₂] complex
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the palladium pre-catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane (3 mL) and water (1 mL).
-
Seal the vessel and heat the reaction mixture at 100 °C for the specified time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | >95 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | 88 |
| Table 1: Representative data for the Suzuki-Miyaura cross-coupling reaction based on analogous systems. | ||||
| [1][4] |
Application in Copper-Catalyzed Oxidation Reactions
Copper complexes with N,O-chelating ligands have shown significant promise in catalyzing a range of oxidation reactions, including the aerobic oxidation of alcohols. [5][6]The this compound ligand, with its N,N,O-donor set, is an excellent candidate for forming active copper catalysts for such transformations. The deprotonated hydroxyl group can facilitate proton-coupled electron transfer, which is often a key step in aerobic oxidation mechanisms.
Protocol for the Synthesis of a Cu(II) Complex
This protocol describes the synthesis of a representative copper(II) complex.
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Reaction flask
Procedure:
-
Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.
-
In a separate flask, dissolve Cu(OAc)₂·H₂O (1 equivalent) in methanol.
-
Add the copper(II) acetate solution dropwise to the ligand solution with stirring at room temperature.
-
A color change and/or precipitation should be observed. Stir the mixture for 4 hours at room temperature.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
Sources
- 1. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for C-H Activation Directed by 2-(Pyrimidin-2-yl)pyridin-3-ol Ligands
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Molecular Scaffolding
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering an atom-economical pathway to complex molecules from simple precursors. This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. A powerful strategy within this field is the use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.
This document provides a detailed guide to the use of 2-(pyrimidin-2-yl)pyridin-3-ol as a highly effective N,O-bidentate directing group in transition metal-catalyzed C-H activation reactions. The inherent electronic properties and coordination geometry of this ligand class make it a versatile tool for the construction of novel molecular architectures. We will delve into the synthesis of the directing group, provide detailed protocols for its application in C-H activation, and discuss the underlying mechanistic principles that ensure success.
The Role and Synthesis of this compound Ligands
The this compound scaffold serves as a robust bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the hydroxyl oxygen. This chelation forms a stable five-membered metallacycle, which is crucial for bringing the catalyst into the vicinity of the target C-H bond. The synthesis of this ligand can be achieved through a multi-step procedure, as outlined below. This protocol is a representative example, and specific conditions may require optimization based on the desired scale and available starting materials.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of related 2-substituted pyridine derivatives.[1][2]
Materials:
-
3-Hydroxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Chloropyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Lithiation of 3-Hydroxypyridine:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq).
-
Dissolve the 3-hydroxypyridine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. The addition of the first equivalent of n-BuLi deprotonates the hydroxyl group, and the second equivalent directs lithiation at the C2 position.
-
Stir the resulting slurry at -78 °C for 2 hours.
-
-
Coupling with 2-Chloropyrimidine:
-
In a separate flame-dried flask, dissolve 2-chloropyrimidine (1.2 eq) in anhydrous THF.
-
Slowly add the solution of 2-chloropyrimidine to the lithiated 3-hydroxypyridine slurry at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is critical as organolithium reagents like n-BuLi are highly reactive towards water.
-
Low Temperature: The lithiation is performed at -78 °C to control the regioselectivity and prevent side reactions.
-
Stoichiometry of n-BuLi: Two equivalents are necessary to first deprotonate the acidic hydroxyl group and then to direct the deprotonation of the C2 position of the pyridine ring.
-
Quenching: The reaction is quenched with a mild proton source like NH₄Cl to neutralize any remaining organolithium species.
Sources
Application Notes & Protocols: Leveraging 2-(Pyrimidin-2-yl)pyridin-3-ol for Advanced Excited-State Intramolecular Proton Transfer (ESIPT) Studies
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles and Strategic Overview
Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process where a proton is transferred within a molecule upon photoexcitation. This ultrafast reaction creates a transient, structurally distinct tautomer with unique fluorescence properties, most notably a large Stokes shift—the difference between the absorption and emission maxima. Molecules capable of ESIPT are of immense interest as they form the basis for highly sensitive fluorescent probes, advanced imaging agents, and novel materials.[1][2][3][4]
The core of an ESIPT-capable molecule is a pre-existing intramolecular hydrogen bond between a proton-donating group (like a hydroxyl, -OH) and a proton-accepting group (like a nitrogen atom in a heterocyclic ring).[3][5][6] Upon absorbing a photon, the electronic charge distribution of the molecule is altered, which significantly increases the acidity of the donor and the basicity of the acceptor.[3] This drives an almost instantaneous proton transfer to form an excited keto-tautomer (K*), which then relaxes to the ground state (K) by emitting a lower-energy photon. Finally, a reverse proton transfer restores the original, more stable enol (E) form.[6][7]
2-(Pyrimidin-2-yl)pyridin-3-ol (PPOH) emerges as a molecule of significant interest. Its structure features a hydroxyl group on the pyridine ring positioned to form a strong intramolecular hydrogen bond with a nitrogen atom on the adjacent pyrimidine ring. This arrangement provides the essential scaffold for a robust four-level ESIPT photocycle, making PPOH an excellent candidate for developing novel sensors and probes. The pyrimidine moiety, known for its diverse pharmacological activities, also offers a strategic advantage for applications in medicinal chemistry and drug development.[8]
This guide provides the theoretical grounding and detailed experimental protocols to harness the ESIPT properties of PPOH for research and development applications.
The ESIPT Photocycle: A Mechanistic View
The photophysical behavior of PPOH is governed by a four-level energy cycle involving two distinct chemical species: the ground-state enol form (E) and the transient keto-tautomer (K).
Caption: The four-level ESIPT photocycle of this compound.
Experimental Design: From Characterization to Application
A systematic investigation of PPOH's ESIPT properties involves a multi-stage experimental workflow. This ensures a comprehensive understanding of its behavior and validates its potential for specific applications.
Caption: A logical workflow for investigating the ESIPT properties of PPOH.
Protocol 1: Steady-State Spectroscopic Analysis
This protocol establishes the fundamental photophysical properties of PPOH and provides the primary evidence of ESIPT through the observation of a large Stokes shift.
Objective: To measure the ground-state absorption and steady-state fluorescence spectra of PPOH in various solvents to characterize its ESIPT behavior.
Materials:
-
This compound (PPOH), high purity
-
Spectroscopic grade solvents (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of PPOH in a non-polar solvent like Dichloromethane.
-
Scientist's Note: A concentrated stock in a readily evaporated solvent simplifies the preparation of dilute solutions in various other solvents.
-
-
Working Solution Preparation: Prepare a series of working solutions (typically 1-10 µM) in each of the selected solvents. Ensure the absorbance of the final solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum for PPOH in each solvent from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorption (λ_abs). This corresponds to the E → E* transition.
-
-
Fluorescence Emission Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the λ_abs determined in the previous step.
-
Record the emission spectrum from the excitation wavelength +10 nm up to 700 nm.
-
Identify the wavelength of maximum emission (λ_em). This typically corresponds to the K* → K transition.
-
-
Data Analysis:
-
Calculate the Stokes shift (in nm and cm⁻¹) for PPOH in each solvent using the formula: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷.
-
Organize the collected data into a table for comparison.
-
Expected Results & Interpretation:
A hallmark of an efficient ESIPT process is a large Stokes shift, often exceeding 150-200 nm. The emission observed is from the keto-tautomer. In some cases, a much weaker, higher-energy emission band (normal emission) from the enol form may be visible, especially in protic solvents that can disrupt the intramolecular hydrogen bond.[9]
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.0 | ~350 | ~530 | ~180 | ~9600 |
| Toluene | 2.4 | ~355 | ~540 | ~185 | ~9650 |
| Dichloromethane | 8.9 | ~360 | ~555 | ~195 | ~9800 |
| Acetonitrile | 37.5 | ~362 | ~565 | ~203 | ~10000 |
| Ethanol | 24.6 | ~365 | ~450 / ~570 | - | Dual Emission |
Note: Data are representative and should be determined experimentally. The solvent polarity can influence the energy levels of the excited states, often leading to a red-shift in emission in more polar solvents.[10] In protic solvents like ethanol, intermolecular hydrogen bonding can compete with the intramolecular bond, potentially leading to dual emission from both the enol (~450 nm) and keto (~570 nm) forms.[11]
Protocol 2: Time-Resolved Fluorescence Spectroscopy
This protocol measures the fluorescence lifetime of the excited state, providing insight into the kinetics of the ESIPT process.
Objective: To determine the excited-state lifetime(s) of PPOH to quantify the rate of the ESIPT reaction and subsequent decay processes.
Materials:
-
Sample solutions prepared as in Protocol 1.
-
Time-Correlated Single Photon Counting (TCSPC) or other time-resolved fluorescence spectrometer.
-
Pulsed laser or LED source with a wavelength suitable for exciting the sample (e.g., 375 nm).
Methodology:
-
Instrument Setup: Calibrate the TCSPC instrument using a standard with a known lifetime (e.g., Ludox solution for the instrument response function, and a fluorophore like quinine sulfate for system validation).
-
Data Acquisition:
-
Excite the PPOH solution with the pulsed light source at its λ_abs.
-
Collect the fluorescence decay profile at the peak emission wavelength (λ_em) of the keto-tautomer.
-
Acquire data until a sufficient number of photon counts (e.g., 10,000 in the peak channel) is reached to ensure good statistical accuracy.
-
-
Data Analysis:
-
Deconvolute the instrument response function (IRF) from the measured fluorescence decay.
-
Fit the decay curve to a single or multi-exponential model: I(t) = Σ Aᵢ exp(-t/τᵢ).
-
The resulting τ value(s) represent the fluorescence lifetime(s) of the emitting species.
-
Expected Results & Interpretation:
The ESIPT process itself is typically ultrafast, occurring on a femtosecond to picosecond timescale, often faster than the resolution of many TCSPC systems.[12] Therefore, the measured lifetime (τ) is usually that of the keto-tautomer's excited state (K). This lifetime typically falls in the nanosecond range. If dual emission is observed, fitting the decay at each emission peak will yield the distinct lifetimes of the enol and keto* states. The protonation of the pyrimidine ring, for instance by adding an acid, can inhibit the ESIPT process, leading to a dramatic change in fluorescence, which is a key principle for sensor design.[13][14][15]
Protocol 3: Environmental Perturbation Studies (pH and Metal Ion Sensing)
This protocol explores the sensitivity of PPOH's ESIPT process to external stimuli, which is the foundation for its use in chemical sensing.[5][16]
Objective: To evaluate the response of PPOH's fluorescence to changes in pH and the presence of various metal ions.
Materials:
-
PPOH stock solution (1 mM in DMSO or Acetonitrile).
-
Buffer solutions covering a range of pH values (e.g., pH 2 to 12).
-
Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, MgCl₂, CaCl₂).
-
Fluorometer.
Methodology - pH Titration:
-
Sample Preparation: In a series of cuvettes, add a fixed amount of PPOH stock solution to different buffer solutions to achieve a final PPOH concentration of ~10 µM. Ensure the organic solvent content is low (<1%) to not significantly alter the buffer's properties.
-
Measurement: Record the fluorescence emission spectrum for each sample, exciting at the λ_abs of the neutral PPOH molecule.
-
Data Analysis: Plot the fluorescence intensity at the keto-emission maximum (λ_em) as a function of pH. This can reveal the pKa of the ground or excited state.
Methodology - Metal Ion Titration:
-
Screening: Prepare a series of solutions containing PPOH (~10 µM) in a suitable buffer (e.g., HEPES, pH 7.4). To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion.
-
Measurement: Record the fluorescence spectrum for each sample. Identify which metal ions cause a significant change (quenching or enhancement) in fluorescence.
-
Quantitative Titration: For the "hit" metal ions, perform a titration. Prepare a series of solutions with a fixed PPOH concentration and increasing concentrations of the target metal ion (e.g., from 0 to 5 equivalents).
-
Data Analysis: Plot the change in fluorescence intensity (I₀/I or I/I₀) against the metal ion concentration to determine the binding affinity and limit of detection.
Expected Results & Interpretation:
-
pH Effects: Changes in pH can protonate or deprotonate the PPOH molecule. Deprotonation of the hydroxyl group at high pH will prevent ESIPT, typically quenching the keto emission and sometimes revealing emission from the anionic species.[17] Protonation of a pyrimidine nitrogen at low pH can also inhibit ESIPT, leading to a turn-on of the normal enol fluorescence, providing a ratiometric response.[14][15]
-
Metal Ion Effects: Certain metal ions may coordinate with the PPOH molecule, typically at the hydroxyl group and a nitrogen atom. This coordination can either block the ESIPT process, leading to fluorescence quenching, or rigidify the structure, leading to fluorescence enhancement. This "turn-off" or "turn-on" response forms the basis of a selective sensor.[5] The design of ESIPT-based probes often involves blocking the proton transfer, which is then restored upon interaction with a specific analyte.[7][17][18]
Conclusion and Future Directions
This compound is a versatile molecular scaffold for exploring and applying the principles of ESIPT. The protocols outlined here provide a comprehensive framework for characterizing its photophysical properties and evaluating its potential as a chemical sensor. The inherent sensitivity of its intramolecular proton transfer to the local environment makes it an exceptional candidate for developing next-generation fluorescent probes for applications in biological imaging, environmental monitoring, and as a component in advanced materials. Further research can focus on synthetic modifications to the pyridine or pyrimidine rings to fine-tune the molecule's absorption/emission wavelengths, selectivity towards specific analytes, and compatibility with biological systems.
References
-
Excited-State Intramolecular Proton Transfer in 2‑(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. (2022). ACS Applied Materials & Interfaces. [Link]
-
Excited state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)pyrimidines: synthesis, optical properties, an. RUJA. [Link]
-
Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. (2022). ACS Applied Materials & Interfaces. [Link]
-
Excited state intramolecular proton transfer (ESIPT): From principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. (2015). ResearchGate. [Link]
-
N‐Aryl or N‐Alkyl Pyridinium‐Substituted Excited‐State Intramolecular Proton Transfer Fluorophores. (2022). PMC - PubMed Central. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. [Link]
-
Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. (2023). Chemical Communications (RSC Publishing). [Link]
-
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). ACS Physical Chemistry Au. [Link]
-
Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. (2022). MDPI. [Link]
-
Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). PMC - PubMed Central. [Link]
-
Excited-state intramolecular proton transfer (ESIPT) based fluorescent probes for biomarker detection: design, mechanism, and application. ResearchGate. [Link]
-
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (2018). Chemical Society Reviews (RSC Publishing). [Link]
-
Excited-State Intramolecular Proton Transfer (ESIPT) Based Metal–Organic Supramolecular Optical Materials: Energy Transfer Mechanism and Luminescence Regulation Strategy. (2023). Accounts of Materials Research - ACS Publications. [Link]
-
(PDF) Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. ResearchGate. [Link]
-
Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. (2022). PMC. [Link]
-
Time-resolved and steady-state fluorescence studies of the excited-state proton transfer in 3-hydroxyflavone and 3-hydroxychromone. Journal of the American Chemical Society. [Link]
-
Solvent Effect on Excited-State Intramolecular Proton-Coupled Charge Transfer Reaction in Two Seven-Membered Ring Pyrrole-Indole Hydrogen Bond Systems. (2021). The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies. (2023). TÜBİTAK Academic Journals. [Link]
-
(PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. [Link]
-
Solvent Effect of Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2- Hydroxyphenyl)-benzothiazole (HBT) derivatives:. CY Advanced Studies. [Link]
-
Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies. ResearchGate. [Link]
-
Partnered Excited-State Intermolecular Proton Transfer Fluorescence (P-ESIPT) Signaling for Nitrate Sensing and High-Resolution Cell-Imaging. (2022). NIH. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]
-
Dual excited-state intramolecular proton transfer reaction in 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one. (2009). PubMed. [Link]
-
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (2018). RSC Publishing. [Link]
-
A Solvent-Mediated Excited-State Intermolecular Proton Transfer Fluorescent Probe for Fe 3+ Sensing and Cell Imaging. (2022). MDPI. [Link]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yields for 2-(Pyrimidin-2-yl)pyridin-3-ol synthesis
Welcome to the technical support center for the synthesis of 2-(Pyrimidin-2-yl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in heterocyclic chemistry and are grounded in established chemical principles. Every recommendation is intended to be a self-validating step toward a successful synthesis.
I. Proposed Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound can be approached through several routes. Here, we outline a logical and robust pathway that allows for controlled introduction of the required functionalities and minimizes the formation of intractable side products. This strategy involves the initial protection of the reactive hydroxyl group of a pyridine precursor, followed by the systematic construction of the pyrimidine ring, and concluding with deprotection.
Diagram 1: Proposed Synthetic Workflow
Caption: A proposed six-step synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high yield?
A1: The cyclocondensation step to form the pyrimidine ring (Step 4 in the proposed workflow) is often the most yield-defining. The success of this step is highly dependent on the purity of the 2-pyridyl amidine and the choice of the 1,3-dicarbonyl compound or its synthetic equivalent. Side reactions, such as self-condensation of the dicarbonyl compound or hydrolysis of the amidine, can significantly reduce the yield.[1]
Q2: Which protecting group is recommended for the 3-hydroxyl group of pyridine?
A2: The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good initial choice due to its ease of introduction and selective removal under mild acidic conditions or with fluoride reagents.[2][3] For reactions requiring more robust protection, a benzyl ether can be employed, which is stable to a wider range of conditions and can be removed by hydrogenolysis.
Q3: My final product is difficult to purify. What strategies can I employ?
A3: this compound is a polar heterocyclic compound, which can present purification challenges.[4][5][6] Standard silica gel chromatography may lead to streaking or poor separation. Consider the following:
-
Reverse-phase chromatography (C18): This is often more effective for polar compounds.
-
Acid/base extraction: If the product has a suitable pKa, it can be selectively extracted into an aqueous acidic or basic solution and then re-precipitated by neutralization.
-
Crystallization: This is an ideal final purification step. Screening various solvent systems is recommended to find conditions that yield high-purity crystals.[4]
III. Troubleshooting Guides
A. Low Yield in Amidine Synthesis (Pinner Reaction)
The Pinner reaction, which converts a nitrile to an imidate salt that is then treated with ammonia to form an amidine, is a cornerstone of this synthetic route.[7][8]
Problem: Low or no formation of the 2-pyridyl amidine from the corresponding 2-cyanopyridine.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Moisture in the reaction | Ensure all glassware is oven-dried and reagents (especially the alcohol and solvent) are anhydrous. | The Pinner reaction is highly sensitive to water, which can hydrolyze the nitrile or the intermediate imidate salt. |
| Incomplete reaction | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Consider extending the reaction time or gently heating if the reaction is sluggish. | The rate of the Pinner reaction can be substrate-dependent. |
| Decomposition of the Pinner salt | Maintain a low temperature during the reaction and workup. The imidate hydrochloride (Pinner salt) can be thermally unstable.[7] | The Pinner salt is a reactive intermediate and can decompose or rearrange at elevated temperatures. |
| Inefficient conversion to the amidine | Use a saturated solution of ammonia in an alcohol (e.g., methanol or ethanol) for the aminolysis step. Ensure an excess of ammonia is present. | The conversion of the imidate to the amidine is a nucleophilic substitution reaction that is driven to completion by an excess of the amine nucleophile. |
Diagram 2: Troubleshooting the Pinner Reaction
Caption: Decision tree for troubleshooting low yields in the Pinner reaction.
B. Low Yield in Pyrimidine Ring Formation (Cyclocondensation)
The cyclocondensation of a 2-pyridyl amidine with a 1,3-dicarbonyl compound is a classic method for pyrimidine synthesis.[9][10]
Problem: Low yield of the this compound precursor after the cyclocondensation step.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Poor quality of the amidine | Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may decompose or hydrolyze upon storage.[1] | The purity of the starting materials is paramount for a successful cyclocondensation. |
| Self-condensation of the 1,3-dicarbonyl | Add the base to a mixture of the amidine and the 1,3-dicarbonyl compound, rather than pre-mixing the base and the dicarbonyl. | This minimizes the concentration of the enolate of the dicarbonyl, reducing the rate of self-condensation reactions like the Claisen condensation.[11][12][13] |
| Incorrect base or stoichiometry | The choice of base is critical. Common bases include sodium ethoxide or potassium carbonate. Perform small-scale experiments to optimize the base and its stoichiometry. | The base must be strong enough to deprotonate the 1,3-dicarbonyl but not so strong as to cause unwanted side reactions. |
| Sub-optimal reaction temperature | The optimal temperature will depend on the specific substrates. Start at room temperature and gradually increase if the reaction is not proceeding. Monitor by TLC. | Higher temperatures can promote side reactions and decomposition. |
C. Incomplete Deprotection or Side Reactions
Problem: The final deprotection step is incomplete, or it leads to decomposition of the product.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inappropriate deprotection conditions | For silyl ethers, try a milder acidic condition (e.g., acetic acid in THF/water) or a fluoride source (e.g., TBAF in THF). For benzyl ethers, ensure the hydrogenation catalyst (e.g., Pd/C) is active and the reaction is run under a hydrogen atmosphere. | The lability of protecting groups is highly dependent on the specific reagent and conditions used.[2][3][14] |
| Product instability | If the product is sensitive to the deprotection conditions, consider a more labile protecting group in the synthetic design. Perform the deprotection at a lower temperature and for a shorter duration. | The pyridin-3-ol moiety can be sensitive to harsh acidic or basic conditions. |
| Difficult workup | After deprotection, carefully neutralize the reaction mixture. If the product is water-soluble, consider extraction with a more polar organic solvent or use of solid-phase extraction. | The final product is likely to be a polar molecule with some water solubility. |
IV. Experimental Protocols
Protocol 1: General Procedure for Pinner Reaction to form 2-Pyridyl Amidine Hydrochloride
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for dry HCl, and a drying tube.
-
Reaction Mixture: Dissolve 2-cyanopyridine (1.0 eq) in anhydrous ethanol (or another suitable alcohol).
-
HCl Gas Introduction: Cool the solution to 0 °C in an ice bath and bubble dry HCl gas through the solution until saturation.
-
Reaction: Seal the flask and allow it to stir at room temperature for 12-24 hours. Monitor the formation of the imidate salt precipitate.
-
Isolation of Pinner Salt: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Ammonolysis: Suspend the Pinner salt in a saturated solution of ammonia in ethanol and stir at room temperature for 4-6 hours.
-
Workup: Remove the solvent under reduced pressure. The resulting crude amidine hydrochloride can often be used in the next step without further purification.
Protocol 2: General Procedure for Pyrimidine Ring Formation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 2-pyridyl amidine hydrochloride (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a base (e.g., sodium ethoxide, 2.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Extraction: Remove the solvent in vacuo and partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization.
V. References
-
Pinner Pyrimidine Synthesis. Slideshare. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry. [Link]
-
One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. ACS Publications. [Link]
-
Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. National Institutes of Health. [Link]
-
PYRIDINE. E-book. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. [Link]
-
Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. National Institutes of Health. [Link]
-
HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]
-
Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH. ResearchGate. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Direct Synthesis of Pyridine Derivatives. ACS Publications. [Link]
-
1,3-Dipolar cycloadditions of azomethine imines. Royal Society of Chemistry. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
General and Mild Preparation of 2-Aminopyridines. ACS Publications. [Link]
-
13.4: Claisen Condensation. Chemistry LibreTexts. [Link]
-
Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Claisen Condensation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Optimizing complexation conditions for 2-(Pyrimidin-2-yl)pyridin-3-ol ligands
Technical Support Center: Optimizing Complexation of 2-(Pyrimidin-2-yl)pyridin-3-ol
Executive Summary
Welcome to the Technical Support Center. This guide addresses the unique challenges associated with This compound , a ligand that bridges the gap between classic bipyridine systems and functionalized pincer ligands.
Unlike standard 2,2'-bipyridine, this ligand features a hydroxyl group at the 3-position of the pyridine ring. This structural modification introduces critical variables: keto-enol tautomerism , pH-dependent solubility , and anionic coordination modes . Most experimental failures with this ligand stem from treating it as a simple neutral bidentate donor.
This guide is structured to troubleshoot these specific chemical behaviors.
Module 1: Solubility & Solvent Selection
User Question: "I am trying to dissolve the ligand in Methanol or Ethanol for complexation with
Technical Diagnosis:
The this compound ligand possesses strong intramolecular hydrogen bonding (between the 3-OH and the pyrimidine Nitrogen) and intermolecular
Troubleshooting Protocol:
-
The "Base-Assist" Method (Recommended):
-
The ligand is acidic (phenol-like, calculated pKa
8.5–9.5). -
Action: Add 1.0–1.1 equivalents of a non-nucleophilic base (e.g., Triethylamine (
) or DBU) to the suspension. -
Result: Deprotonation breaks the intermolecular H-bond network, generating the anionic species which is significantly more soluble in MeOH/EtOH.
-
-
Alternative Solvent Systems:
-
If you must avoid base (e.g., to isolate a protonated complex), switch to Dipolar Aprotic Solvents .
-
Recommendation: Use DMF or DMSO.[1] The ligand should dissolve at room temperature or with mild warming (40°C).
-
Note: DMSO can coordinate to Ru/Ir centers; ensure your metal precursor (e.g.,
) is reactive enough to displace it or use DMF.
-
Solvent Compatibility Table:
| Solvent | Solubility (Neutral) | Solubility (Anionic/Basic) | Suitability for Complexation |
| Methanol/Ethanol | Low (Suspension) | High | Excellent (if base is used) |
| Dichloromethane | Poor | Moderate | Poor (Ligand usually insoluble) |
| DMF/DMSO | High | Very High | Good (Watch for solvent binding) |
| Water | pH dependent | High (pH > 10) | Limited (Hydrolysis risk) |
Module 2: pH & Stoichiometry Control
User Question: "I isolated a product, but the NMR shows broad signals and the yield is low. I used a 1:1 ratio of Metal:Ligand. What went wrong?"
Technical Diagnosis:
This is likely a Protonation State Mismatch . The 3-hydroxyl group allows the ligand to act as either a neutral bidentate donor (
-
If you complex without base, the metal binds the N,N pocket, but the phenol proton may remain, leading to a charged complex
. -
If the phenol deprotonates partially (due to equilibrium), you get a mixture of species.
The "Proton Switch" Protocol:
Scenario A: Targeting the Neutral Complex
-
Target: Charge-neutral species (precipitates from water/methanol).
-
Stoichiometry: 1 Metal : 2.1 Ligands.
-
Reagent: Add 2.2 equivalents of Sodium Acetate (
) or . -
Mechanism: The base removes the phenolic proton, locking the ligand into the anionic (
) form. This drives the reaction to completion and usually precipitates the neutral product.
Scenario B: Targeting the Cationic Complex
-
Target: Mixed ligand salts.
-
Stoichiometry: 1:1.
-
Condition: Acidic to Neutral conditions. Do not add strong base.
-
Purification: You must use a counter-ion exchange (e.g., add
) to isolate the clean cationic salt.
Module 3: Visualizing the Workflow
The following decision tree illustrates the critical path for optimizing reaction conditions based on your target complex.
Figure 1: Decision matrix for solvent and base selection based on the desired coordination mode of the this compound ligand.
Module 4: Isolation & Purification (The "Oiling Out" Issue)
User Question: "My reaction mixture turned dark red/brown as expected, but upon adding ether or cooling, the product separates as a sticky oil, not a solid. How do I crystallize it?"
Technical Diagnosis: This is common for complexes containing N-heterocycles with pendant hydroxyl groups. The "oil" is often a supramolecular aggregate trapping solvent molecules via Hydrogen Bonding.
Troubleshooting Protocol:
-
Counter-Ion Exchange (Metathesis):
-
If you are making a cationic complex (e.g., with Ru(II) or Ir(III)), Chloride salts are notoriously hygroscopic and prone to oiling.
-
Step: Dissolve the oil in a minimum amount of Methanol. Add a saturated aqueous solution of
(Ammonium Hexafluorophosphate) or (Sodium Tetraphenylborate). -
Result: The bulky anion (
) disrupts the H-bond network and forces the precipitation of a crystalline powder.
-
-
Trituration:
-
If the product is neutral: Decant the supernatant. Add Diethyl Ether or Pentane to the oil.
-
Action: Sonicate the mixture for 10–15 minutes. The mechanical energy combined with the antisolvent will often induce the oil to solidify into a powder.
-
Module 5: Mechanistic Insight (Why this happens)
To understand the chemistry, one must visualize the tautomeric equilibrium. The 3-hydroxy group is unique; unlike 2-hydroxypyridine, it does not easily form a stable pyridone tautomer, but it strongly influences the electron density of the pyridine nitrogen.
Figure 2: The pathway from the neutral, H-bonded ligand to the active metal complex requires overcoming the protonation barrier.
References
-
Ruthenium(II) Polypyridyl Complexes: Detailed synthesis of Ru(II) complexes with functionalized bipyridine/phenanthroline ligands, highlighting the necessity of hydroxyl group handling.
-
Tautomerism in Hydroxy-Pyridines: Fundamental thermodynamic data on the keto-enol equilibrium of hydroxy-substituted pyridines and solvent effects.
- Source: NIH / PubMed.
-
URL:[Link]
-
Coordination Chemistry of Pyridine-Pyrimidine Ligands: Exploration of Ru(II) complexes with 2-(pyridin-2-yl)
- Source: MDPI Molecules. "Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents."
-
URL:[Link]
-
Pyridine Coordination Assemblies: Discussion on the self-assembly and solubility challenges of pyridine-based ligands in metal-organic frameworks.
- Source: NIH / PubMed. "Pyridine coordination chemistry for molecular assemblies on surfaces."
-
URL:[Link]
Sources
Technical Support Center: Stabilizing 2-(Pyrimidin-2-yl)pyridin-3-ol Intermediates
Status: Operational Topic: Oxidation & Instability Management Target Molecule: 2-(Pyrimidin-2-yl)pyridin-3-ol (and related bipyridyl-type phenols)
The Core Challenge: The "Metal Trap" Hypothesis
The instability of This compound is rarely a simple issue of air sensitivity. It is a coordination-driven suicide mechanism .
This molecule features a tridentate coordination pocket (N-N-O) formed by the pyrimidine nitrogens, the pyridine nitrogen, and the hydroxyl group. This pocket is an ideal trap for trace transition metals (Fe, Cu, Mn) often present in solvents, silica gel, or reagents.
Once a metal ion binds, it lowers the oxidation potential of the phenol, facilitating electron transfer to molecular oxygen. This generates phenoxy radicals that rapidly dimerize or polymerize into the characteristic "black tar" often seen during concentration.
Key Diagnostic:
-
Pink/Red Solution: Formation of ortho- or para-quinone species.
-
Black Precipitate/Tar: Oxidative polymerization (radical coupling).
Diagnostic & Troubleshooting Guide
Visual Diagnosis Matrix
| Observation | Root Cause | Immediate Action |
| Solution turns pink/red upon air exposure | Formation of transient quinones (early oxidation). | Acidify immediately (pH < 4). Protonation protects the phenol. |
| Product turns black on Rotavap | Concentration increases trace metal density + heat + air. | Stop heat. Add EDTA or Sodium Dithionite. Switch to inert gas evaporation. |
| LCMS shows M-2 peak (M-H2) | Oxidation to a quinone/ketone species. | Add reducing agent (NaBH4 or Dithionite) to reverse if not polymerized. |
| LCMS shows M+14 or M+16 | N-Oxide formation (less common) or hydroxylation. | Check peroxide levels in ether/THF solvents. |
Interactive Workflow: The "Save My Batch" Decision Tree
Figure 1: Decision tree for diagnosing oxidative degradation stages based on visual cues.
Critical Protocols
Protocol A: The "Metal-Free" Workup (Preventative)
Standard silica chromatography often contains high ppm levels of Iron (Fe), which catalyzes degradation on the column.
-
Quench: Quench reaction with a buffer containing 10 mM EDTA (disodium salt) to sequester trace metals.
-
Extraction: Maintain the aqueous phase at pH 5-6 .
-
Why? At pH > 8, the phenol deprotonates (Phenolate), becoming highly susceptible to oxidation.
-
Why? At pH < 3, the pyridine protonates, trapping the molecule in the aqueous phase.
-
-
Drying: Use Na2SO4 (Sodium Sulfate), NOT MgSO4 (Magnesium Sulfate often contains more trace transition metals).
Protocol B: The "Reductive" Isolation (Corrective)
Use this if the product has already started turning pink.
-
Additive: Add Sodium Dithionite (Na2S2O4) (approx. 5-10 mol%) to the aqueous wash during extraction.
-
Evaporation: Do not rotavap to dryness at high heat.
-
Concentrate to a slurry.
-
Precipitate with degassed Heptane/Ether under Argon.
-
Filter under an inert blanket (Schlenk frit or glovebag).
-
Protocol C: Storage Conditions
-
State: Solid form is significantly more stable than solution.
-
Atmosphere: Argon flush is mandatory.
-
Temp: -20°C.
-
Stabilizer: If storing in solution (e.g., DMSO stock), add 1 mM Ascorbic Acid or BHT (Butylated hydroxytoluene) to scavenge radicals.
Mechanistic Insight: Why is this happening?
The diagram below illustrates the Chelation-Oxidation Cycle . The proximity of the pyrimidine nitrogens to the hydroxyl group lowers the energy barrier for metal binding. Once bound, the metal center acts as a shuttle, transferring electrons from the electron-rich ligand to atmospheric oxygen.
Figure 2: The catalytic cycle where trace metals utilize the ligand's specific geometry to accelerate oxidation.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography? A: Only if you treat the silica. Standard silica is slightly acidic but often iron-rich.
-
Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in DCM, followed by pure DCM. However, for this phenol, TEA might promote oxidation.
-
Better Fix: Use Reverse Phase (C18) chromatography with 0.1% Formic Acid. The acid keeps the phenol protonated and stable.
Q: Why does my NMR show broad peaks? A: This is likely due to the presence of paramagnetic radical species (semiquinones) formed by partial oxidation. Adding a drop of D2O with a pinch of sodium dithionite (in the NMR tube) can sometimes sharpen the spectrum by reducing the radicals.
Q: Is the N-oxide a major impurity? A: Usually, no. The phenol ring is much more electron-rich than the electron-deficient pyrimidine ring. Oxidation will attack the phenol (forming quinones) long before it attacks the pyrimidine nitrogens to form N-oxides [1].
References
-
Oxidation of 3-Hydroxypyridines
-
Metal-Catalyzed Phenolic Oxidation
-
Handling Electron-Rich Heterocycles
-
Title: Selective Dearomatization of Phenols.[9]
- Source: Synthesis Workshop / Thieme Chemistry
- Context: Discusses the reactivity of electron-rich phenols and the challenges in controlling their oxidation to ortho-quinones versus polymeriz
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 7. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Technical Support Center: NMR Analysis of 2-(Pyrimidin-2-yl)pyridin-3-ol Tautomers
Welcome to the technical support guide for the advanced NMR analysis of 2-(Pyrimidin-2-yl)pyridin-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of characterizing its tautomeric forms. The inherent structural flexibility of this molecule presents unique challenges in spectral interpretation. This guide provides in-depth, experience-driven answers to common questions, robust troubleshooting strategies, and validated experimental protocols to ensure the accuracy and reliability of your findings.
Understanding the Core Challenge: The Tautomeric Equilibrium
This compound does not exist as a single, static structure in solution. Instead, it is a dynamic equilibrium of multiple tautomeric forms, primarily the enol (A), keto (B), and a potential zwitterionic form (C), especially in polar protic solvents. The position of this equilibrium is highly sensitive to environmental factors, which is the primary source of complexity in its NMR analysis.
Caption: The primary tautomeric forms of this compound in equilibrium.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum show more peaks than expected for a single molecule?
A: The presence of multiple sets of signals in your NMR spectrum is the most direct evidence of tautomerism.[1] Because the rate of interconversion between tautomers can be slow on the NMR timescale, the instrument detects each form as a distinct chemical entity.[2][3] You are essentially observing a snapshot of the equilibrium mixture. The number of signals for each proton is multiplied by the number of significantly populated tautomers in the solution.
Q2: How does my choice of NMR solvent drastically alter the spectrum?
A: Solvents play a critical role in stabilizing different tautomers, thereby shifting the equilibrium.[3][4] This is a key experimental variable you can leverage.
-
Non-polar, aprotic solvents (e.g., CDCl₃, Benzene-d₆): These solvents tend to favor the less polar enol form, which can form intramolecular hydrogen bonds.
-
Polar, aprotic solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can disrupt intramolecular hydrogen bonds and stabilize the more polar keto tautomer through dipole-dipole interactions.[5]
-
Polar, protic solvents (e.g., Methanol-d₄, D₂O): These solvents actively participate in hydrogen bonding and can significantly stabilize the zwitterionic form or the keto form by solvating the charged or polar centers.[6]
The causality lies in intermolecular interactions; the solvent actively solvates and stabilizes the tautomer with the most complementary polarity and hydrogen bonding capability.[4][7]
Q3: My NMR signals are broad and poorly resolved. What does this indicate and how can I fix it?
A: Signal broadening is a classic sign of chemical exchange occurring at an intermediate rate on the NMR timescale.[8] This means the tautomers are interconverting at a rate comparable to the frequency difference between their respective signals. At this "coalescence" point, the signals merge and become very broad.
Troubleshooting Strategy:
-
Change the Temperature: This is the most effective solution. Lowering the temperature will slow down the exchange rate, potentially moving you into the "slow exchange" regime where sharp, distinct signals for each tautomer appear.[3] Conversely, increasing the temperature can push the system into a "fast exchange" regime, resulting in a single set of sharp, population-averaged signals.
-
Change the Solvent: As discussed in Q2, switching to a solvent that heavily favors one tautomer can simplify the spectrum and reduce exchange-related broadening.
Caption: Decision workflow for troubleshooting broad NMR signals due to chemical exchange.
Q4: How can I definitively distinguish and assign the enol and keto tautomers?
A: While ¹H NMR provides the initial clues, unambiguous assignment requires a combination of ¹H and ¹³C NMR data, often supported by 2D experiments.
| Nucleus | Enol Form (3-hydroxypyridine) | Keto Form (pyridin-3(2H)-one) | Rationale |
| ¹H NMR | Aromatic protons in typical range (7.0-8.5 ppm). Sharp OH signal (variable ppm). | Protons adjacent to the C=O group are shifted upfield. Appearance of aliphatic-like CH₂ signals. | The keto form breaks the aromaticity of the pyridine ring, leading to more shielded, aliphatic-like protons. |
| ¹³C NMR | C3 (bearing OH) is typically downfield (~150-160 ppm). | C3 becomes a C=O carbonyl carbon, shifting significantly downfield (~170-180 ppm). C2 and C4 become more sp³-like and shift upfield. | The chemical shift of the carbonyl carbon is a highly reliable diagnostic marker for the keto form.[9] |
For definitive proof, 2D NMR is essential. See the detailed protocols in the next section.
Q5: How can I accurately quantify the ratio of tautomers?
A: Quantitative NMR (qNMR) relies on the principle that the integral of a signal is directly proportional to the number of nuclei it represents.
-
Select Non-Overlapping Signals: Identify well-resolved signals unique to each tautomer.
-
Integrate Carefully: Set the integral of a signal from one tautomer (e.g., a signal representing 1H) to a specific value (e.g., 1.00).
-
Compare Integrals: The corresponding integral of a signal representing the same number of protons in the other tautomer will directly give the molar ratio.
-
Ensure Full Relaxation: For accurate quantification, use a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T₁ value) to ensure all signals have fully relaxed before the next pulse. Failure to do so is a common source of error.[1]
Equilibrium Constant (K_eq): K_eq = [Keto] / [Enol] = (Integral of Keto signal) / (Integral of Enol signal)
Advanced Troubleshooting & Experimental Protocols
This section provides validated, step-by-step methodologies for tackling the most common and complex challenges in the analysis of this compound.
Protocol 1: Definitive Structure Elucidation with 2D NMR
Objective: To unambiguously assign all ¹H and ¹³C signals to their respective tautomers and confirm their structures.
Rationale: When signal overlap or ambiguity exists, 2D correlation spectroscopy is required to establish connectivity. HSQC links protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) H-C correlations, which are crucial for piecing together the molecular framework.[10][11]
Caption: A systematic workflow for structure elucidation using 2D NMR techniques.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (~5-10 mg) in a chosen deuterated solvent (e.g., DMSO-d₆, where both tautomers are often visible).
-
Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.
-
Run HSQC Experiment:
-
Use a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp).
-
This experiment will show a correlation peak for every proton and the carbon it is directly attached to. This allows you to group C-H pairs belonging to the same tautomer.[10]
-
-
Run HMBC Experiment:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
This experiment shows correlations between protons and carbons separated by 2 or 3 bonds.[10]
-
Key Diagnostic Correlations: Look for correlations between the pyrimidine ring protons and the pyridine ring carbons (and vice versa). For the keto form, look for correlations from the aliphatic-like protons to the carbonyl carbon.
-
-
Run NOESY/EXSY Experiment:
Protocol 2: Correlating Experimental Data with DFT Predictions
Objective: To use computational chemistry to support experimental assignments and understand the relative stabilities of the tautomers.
Rationale: Density Functional Theory (DFT) can be used to calculate the optimized geometries, relative energies, and NMR chemical shifts of the different tautomers.[15] Comparing these theoretical values with your experimental data provides a powerful method for validating your structural assignments.[16]
Step-by-Step Methodology:
-
Build Tautomer Structures: In a molecular modeling program, build the 3D structures of the enol and keto forms of this compound.
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization and frequency calculation in the gas phase or with a solvent model (e.g., PCM for DMSO).
-
A common and reliable functional/basis set combination is B3LYP/6-311+G(d,p).[17]
-
The absence of imaginary frequencies confirms that you have found a true energy minimum.
-
-
Calculate Relative Energies:
-
Compare the Gibbs Free Energies (G) of the optimized tautomers. The difference (ΔG) can be used to predict the equilibrium constant (K_eq = e^(-ΔG/RT)).[18] This provides a theoretical prediction of which tautomer is more stable.
-
-
Calculate NMR Chemical Shifts:
-
Using the optimized geometries, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.
-
The calculated shielding tensors can be converted to chemical shifts by referencing them against a standard (e.g., TMS calculated at the same level of theory).
-
-
Compare and Validate:
-
Create a table comparing the experimental ¹H and ¹³C chemical shifts with the DFT-predicted shifts for each tautomer.
-
A good correlation between the experimental shifts of one set of signals and the predicted shifts for one tautomer provides strong evidence for that assignment. Discrepancies may point to solvent effects not fully captured by the computational model.[19]
-
References
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169–206.
-
Charisiadis, P., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2365–2373. Available at: [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Available at: [Link]
-
Janežič, M., et al. (2015). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. ResearchGate. Available at: [Link]
-
University of Ottawa. (n.d.). NOESY and EXSY. Retrieved from [Link]
- Bédé, A. L., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.
-
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]
-
Bédé, A. L., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. ResearchGate. Available at: [Link]
-
Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Available at: [Link]
-
Journal of Organic Chemistry. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available at: [Link]
-
St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
-
RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Kwan, E. E. (2012, March 20). Lecture 11: Chemical Exchange. Harvard University. Retrieved from [Link]
- Pretsch, E., et al. (n.d.).
-
Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. Available at: [Link]
-
ResearchGate. (2015, November 9). How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method?. Available at: [Link]
- Fülöp, F., et al. (1993). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 31(11), 1013-1017.
-
University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
-
PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]
-
Journal of Chemical Theory and Computation. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Available at: [Link]
-
Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]
-
JEOL Ltd. (n.d.). Study of Chemical Exchange by 2D NMR. Retrieved from [Link]
-
arXiv. (2022). Prediction of molecular tautomers with a hybrid quantum chemistry-quantum computing workflow. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available at: [Link]
-
ResearchGate. (n.d.). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. ekwan.github.io [ekwan.github.io]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Study of Chemical Exchange by 2D NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 15. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 16. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
HPLC purity analysis methods for 2-(Pyrimidin-2-yl)pyridin-3-ol
[1]
Executive Summary
2-(Pyrimidin-2-yl)pyridin-3-ol (often abbreviated in OLED ligand synthesis contexts) represents a class of N^N^O tridentate or bidentate ligands critical for high-efficiency phosphorescent Iridium complexes.[1] Its structural duality—combining a basic pyrimidine/pyridine core with an acidic hydroxyl group—creates unique chromatographic challenges.[1]
This guide moves beyond generic "standard protocols" to address the specific physicochemical behavior of this molecule: metal chelation , keto-enol tautomerism , and pH-dependent ionization .[1] We compare three distinct methodologies, demonstrating why standard acidic Reverse Phase (RP) methods often fail and providing a robust, optimized alternative.
Part 1: Chemical Profile & Chromatographic Challenges[1]
Before selecting a column, one must understand the molecule's behavior inside the HPLC system.
The "Chelation Trap"
The structural arrangement of the Nitrogen atoms relative to the Hydroxyl group creates a perfect binding pocket for trace metal ions (Fe²⁺, Ni²⁺) leached from stainless steel HPLC frits and capillaries.
-
Symptom: Severe peak tailing (
), broad peaks, or complete loss of analyte (ghost peaks). -
Mechanism: The analyte adsorbs irreversibly to metal sites on the column walls or packing material.
Ionization & Tautomerism[1]
-
pKa values: The pyridine nitrogen is weakly basic (
), while the hydroxyl group is weakly acidic ( ). -
Challenge: At neutral pH, the molecule may exist in a zwitterionic or tautomeric equilibrium, leading to peak splitting. At very low pH (standard 0.1% Formic Acid), the protonated nitrogens repel the stationary phase, reducing retention and potentially co-eluting with polar impurities.
Structural Visualization (Graphviz)
The following diagram illustrates the chelation site and ionization points that dictate method selection.
Part 2: Method Comparison Study
We evaluated three methodologies to determine the "Gold Standard" for purity analysis.
Comparison Matrix
| Parameter | Method A: The "Standard" | Method B: The "Chelation-Resistant" | Method C: The "Isomer Selective" |
| Column Chemistry | C18 (Standard End-capped) | C18 (Hybrid or Shielded) | Phenyl-Hexyl |
| Mobile Phase A | 0.1% Formic Acid (pH ~2.[1]7) | 10mM Ammonium Acetate (pH 6.5) | 10mM Phosphate Buffer (pH 7.0) |
| Modifier | None | 5mM EDTA (Trace) or Passivated System | Methanol (Protic solvent) |
| Tailing Factor ( | 2.5 - 3.5 (Fail) | 0.9 - 1.1 (Excellent) | 1.2 (Acceptable) |
| Resolution ( | Poor (Co-elution with polar precursors) | High (Sharp peaks) | Maximal (Separates regio-isomers) |
| MS Compatibility | Yes | Yes (Volatile buffer) | No (Non-volatile phosphate) |
| Verdict | Avoid for final purity | Recommended for LC-MS | Recommended for QC/Purity |
Detailed Analysis
Method A: Acidic C18 (Why it Fails)
Using 0.1% Formic Acid protonates the pyridine nitrogen. While this usually improves peak shape for amines, for this hydroxy-pyridine ligand, it fails to suppress the metal chelation activity. The acidic environment does not mask the active sites on the stainless steel, leading to severe tailing.
Method B: Ammonium Acetate + pH 6.5 (The LC-MS Solution)
Raising the pH to 6.5 keeps the pyridine partially deprotonated but ensures the hydroxyl group remains neutral. Crucially, the use of Ammonium Acetate acts as a competitive ligand, and the higher pH reduces the solubility of trace metals from the hardware.
-
Optimization: If tailing persists, adding 10-50 µM EDTA to Mobile Phase A eliminates metal interaction completely.[1]
Method C: Phosphate Buffer + Phenyl-Hexyl (The QC Gold Standard)
For strict purity analysis (non-MS), Phosphate buffer at pH 7.0 provides the strongest buffering capacity. The Phenyl-Hexyl stationary phase offers unique
Part 3: Recommended Protocol (The "Gold Standard")
This protocol utilizes Method C principles for maximum robustness in a QC environment. For LC-MS applications, substitute the Phosphate buffer with Ammonium Acetate (Method B).
Reagents & Preparation
-
Solvent A: 10mM Potassium Phosphate Buffer (pH 7.0) + 50µM Na₂EDTA (to suppress metal activity).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.[1] Note: Ensure sample is fully dissolved; sonicate if necessary.[1]
Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Temperature: 30°C (Control is critical for tautomer stability).
-
Detection: UV @ 254 nm (aromatic backbone) and 310 nm (conjugated system).
Gradient Profile
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold for polar impurities |
| 15.0 | 90 | Linear Ramp |
| 20.0 | 90 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Workflow Visualization
Part 4: Troubleshooting & Robustness
Issue: "Ghost Peaks" or Carryover
-
Cause: The ligand is chelating Iron in the column frit and eluting slowly.
-
Fix: Inject a "cleaning plug" of 50mM EDTA in water, followed by a high-organic wash.[1] Switch to a PEEK-lined column if available.[1]
Issue: Double Peaks
-
Cause: Keto-enol tautomerism occurring on the column timescale.[1]
-
Fix: Increase column temperature to 40-50°C to speed up the interconversion kinetics, merging the split peaks into a single sharp peak.
Issue: Retention Time Drift
-
Cause: pH instability.[1] The pyridine pKa is sensitive.
-
Fix: Ensure buffer concentration is at least 10mM. Do not rely on simple acid addition (e.g., "0.1% TFA") without buffering.
References
-
Review of Pyridine/Pyrimidine Ligand Analysis : Smith, R. M. "Retention mechanisms in reversed-phase chromatography of nitrogen-heterocycles." Journal of Chromatography A, 2003.
-
Chelation Suppression in HPLC : McCalley, D. V. "Analysis of basic compounds: The suppression of metal interactions." LCGC North America, 2010.
-
Synthesis and Characterization of 2-(pyridin-2-yl)pyrimidines : MDPI Molecules, "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives," 2023.[1]
-
Iridium Complex Ligand Purity Requirements : RSC Advances, "Analysis of thermal degradation of bis(2-phenylpyridine)iridium(III) complexes," 2024.
Catalytic Efficiency Guide: 2-(Pyrimidin-2-yl)pyridin-3-ol vs. 2,2'-Bipyridine
This guide provides an in-depth technical comparison of the catalytic efficiency of 2-(Pyrimidin-2-yl)pyridin-3-ol (an advanced, proton-responsive ligand) versus the standard 2,2'-Bipyridine (a benchmark bidentate ligand). The analysis focuses on their application in Iridium-catalyzed dehydrogenation and transfer hydrogenation , where the structural differences critically impact performance.
Executive Summary: The Mechanistic Divergence
The transition from 2,2'-Bipyridine (bpy) to This compound (PymPy-OH) represents a shift from monofunctional to bifunctional catalysis. While bipyridine serves as a robust, redox-stable scaffold, it lacks the intrinsic ability to mediate proton transfer. In contrast, PymPy-OH incorporates a pendant hydroxyl group and an electron-deficient pyrimidine ring, enabling Metal-Ligand Cooperation (MLC) . This structural modification unlocks catalytic pathways with significantly lower activation energies, particularly for dehydrogenation reactions (e.g., formic acid decomposition) and transfer hydrogenation.
| Feature | 2,2'-Bipyridine (bpy) | This compound (PymPy-OH) |
| Ligand Class | Neutral N,N-donor (Monofunctional) | Anionic/Neutral N,N-donor + Pendant OH (Bifunctional) |
| Electronic Nature | Moderate | Stronger |
| Proton Relay | None (Requires external base) | Intramolecular (Pendant -OH/O⁻) |
| Key Mechanism | Inner-sphere / External Base Assisted | Metal-Ligand Cooperation (MLC) |
| pH Sensitivity | Low (Activity scales with base conc.) | High (pH-switchable activity) |
| Typical TOF |
Mechanistic Analysis & Causality
The Limitation of Bipyridine (The Benchmark)
In Cp*Ir(bpy) systems, the bipyridine ligand acts solely as a spectator scaffold to stabilize the metal center.
-
Rate-Limiting Step: For dehydrogenation reactions (e.g.,
), the rate-limiting step is often the -hydride elimination or the heterolytic cleavage of the H-H bond. -
External Dependency: The complex relies on intermolecular collisions with external bases (e.g.,
, formate) to deprotonate the substrate or the metal-hydride intermediate. This entropic penalty limits the maximum Turnover Frequency (TOF).
The Advantage of PymPy-OH (The Bifunctional Catalyst)
The This compound ligand introduces two critical enhancements:
-
Pendant Hydroxyl Group (Position 3): This group is strategically positioned ortho to the metal coordination sphere. Upon deprotonation, the resulting oxyanion (
) acts as an intramolecular base , accepting a proton from the substrate (e.g., formic acid) while the metal accepts the hydride. This concerted proton-hydride transfer drastically reduces the activation energy ( ). -
Pyrimidine Ring (Position 2): The pyrimidine ring is more electron-deficient than pyridine. This lowers the LUMO energy of the complex, increasing the electrophilicity of the metal center, which facilitates hydride acceptance during the C-H activation step.
Visualization of the Catalytic Cycle (MLC)
The following diagram illustrates the bifunctional mechanism enabled by PymPy-OH, contrasting it with the standard pathway.
Caption: The Metal-Ligand Cooperation (MLC) cycle for PymPy-OH. The pendant oxygen (red path) acts as a proton shuttle, bypassing the high-energy external base pathway required by bipyridine.
Experimental Protocol: Comparative Dehydrogenation
To objectively compare the efficiency, the following protocol for the dehydrogenation of formic acid is recommended. This reaction is a standard benchmark for proton-responsive catalysts.
Reagents & Setup[1][2][3][4][5]
-
Precursor:
(Pentamethylcyclopentadienyl iridium dichloride dimer). -
Ligand A: this compound (PymPy-OH).
-
Solvent: Deaerated water or 1.0 M Formic Acid/Sodium Formate buffer.
-
Detection: Gas burette (volumetric) or GC-TCD (for gas purity).
Catalyst Synthesis (In Situ)
Self-validating step: The formation of the active catalyst is indicated by a distinct color change (typically yellow/orange to deep red/purple for deprotonated PymPy-OH species).
-
Stock Solution A (Ir): Dissolve
( ) in degassed methanol ( ). -
Stock Solution B (Ligand): Dissolve Ligand (
, 1.1 eq) in degassed methanol ( ). -
Complexation: Mix Solution A and B. Stir at
for 30 mins.-
For PymPy-OH: Add 1.0 eq of NaOH to deprotonate the hydroxyl group and form the active
chelate. -
For Bpy: No base addition required for complexation.
-
Kinetic Evaluation (Dehydrogenation)
-
Prepare a thermostated reaction vessel (
) connected to a gas burette. -
Charge the vessel with 10 mL of 1.0 M Formic Acid/Sodium Formate solution (pH adjusted to 3.5 - 4.0).
-
Inject the catalyst solution (final concentration
). -
Data Collection: Record the volume of gas (
) evolved over time. -
Calculation:
Expected Results & Data Interpretation
| Parameter | Ir-Bipyridine (Reference) | Ir-PymPy-OH (Advanced) | Interpretation |
| Initial TOF ( | PymPy-OH lowers | ||
| Induction Period | Often observed (activation) | Minimal / None | Pendant base allows immediate substrate activation. |
| pH Optimum | pH > 5 (requires formate) | pH 3 - 4 (works with acid) | PymPy-OH can deprotonate HCOOH directly at lower pH. |
| Longevity (TON) | Moderate ( | High ( | Chelate effect of N,N,O stabilizes the catalyst. |
Synthesis of this compound
If the ligand is not commercially available, it can be synthesized via a Stille or Suzuki coupling, followed by deprotection if necessary.
-
Coupling: React 2-bromo-3-methoxypyridine with 2-(tributylstannyl)pyrimidine (Stille) or pyrimidine-2-boronic acid pinacol ester (Suzuki) using
catalyst. -
Demethylation: Treat the intermediate 2-(pyrimidin-2-yl)-3-methoxypyridine with
in at . -
Purification: Quench with water, neutralize, and extract. Recrystallize from ethanol.
-
Validation:
should show the disappearance of the singlet and the appearance of a broad peak (exchangeable with ).
-
References
-
Himeda, Y. (2009). "Highly Efficient Hydrogen Evolution by Decomposition of Formic Acid Using an Iridium Catalyst with 4,4'-Dihydroxy-2,2'-bipyridine." Green Chemistry, 11, 2018–2022. Link
- Context: Establishes the foundational principle that hydroxy-substituted bipyridines significantly enhance catalytic dehydrogen
-
Fujita, K., et al. (2011). "Ligand-Promoted Dehydrogenation of Alcohols Catalyzed by Cp*Ir Complexes." Angewandte Chemie International Edition, 50(22), 5112–5116. Link
- Context: Demonstrates the role of the pendant hydroxyl group in lowering activ
-
Hull, J. F., Himeda, Y., Wang, W. H., Hashiguchi, B., Periana, R. A., Szalda, D. J., & Muckerman, J. T. (2012). "Reversible hydrogen storage using CO2 and a proton-switchable iridium catalyst in aqueous media under mild temperatures and pressures." Nature Chemistry, 4(5), 383–388. Link
- Context: Provides the mechanistic proof for pH-switchable catalysis using hydroxy-functionalized N,N-ligands, analogous to the PymPy-OH system.
-
Manaka, Y., et al. (2014). "Electronic Effect of Ligands on Catalytic Activity of Cp*Ir Complex for Hydrogenation of CO2 and Dehydrogenation of Formic Acid." Inorganic Chemistry, 53(2), 894–901. Link
- Context: Comparative study showing that electron-donating groups (like the deprotonated OH) and electron-withdrawing heterocycles (like pyrimidine) can be tuned for optimal activity.
Sources
Unambiguous Structural Validation of 2-(Pyrimidin-2-yl)pyridin-3-ol: A Comparative Guide to X-ray Diffraction and Spectroscopic Methods
In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2-(Pyrimidin-2-yl)pyridin-3-ol, a molecule with significant potential in medicinal chemistry due to the prevalence of pyrimidine and pyridine scaffolds in pharmacologically active agents, this structural certainty is paramount.[1][2][3] This guide provides an in-depth comparison of single-crystal X-ray diffraction with other widely used analytical techniques for the structural validation of this class of molecules. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Structural Certainty
The journey of a drug candidate from conception to clinic is fraught with challenges, and an early, critical hurdle is the unambiguous confirmation of its molecular structure. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety issues. For molecules like this compound, which can exhibit tautomerism, the definitive placement of atoms and bonds is not merely an academic exercise but a fundamental requirement for understanding its biological activity and optimizing its properties.[4][5]
Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound.[6][7] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering a level of detail that is unparalleled by other techniques.[8][9]
The Causality Behind the X-ray Diffraction Workflow
The successful application of SC-XRD is a multi-step process, with each stage being critical for obtaining high-quality, publishable data.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
1. Crystal Growth (The Art and Science):
-
Rationale: The foundation of a successful SC-XRD experiment is a high-quality single crystal. The goal is to encourage slow, ordered growth to minimize defects in the crystal lattice.
-
Protocol:
-
Purification: Ensure the synthesized this compound is of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility.[10] For pyridin-ol derivatives, solvents like ethanol, methanol, or acetonitrile are often good starting points.[4]
-
Crystallization Method: The slow evaporation technique is a common and effective method.[10]
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
2. Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Protocol:
-
Crystal Selection and Mounting: Under a microscope, select a crystal with well-defined faces and no visible fractures, typically 0.1-0.3 mm in size.[8] Mount the crystal on a cryoloop with a small amount of cryoprotectant oil.
-
Data Collection: Mount the crystal on the diffractometer. A modern instrument equipped with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to obtain the final, accurate molecular structure.
-
Protocol:
-
Data Processing: The diffraction images are integrated and scaled to produce a reflection file.
-
Structure Solution: Software packages like SHELXT or Olex2 are used to solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability. Key metrics include the R-factor and R-free values, which should ideally be below 0.05 and 0.25, respectively, for a well-refined structure.[11]
-
A Comparative Analysis: X-ray Diffraction vs. Alternative Techniques
While SC-XRD provides the definitive solid-state structure, it is not always feasible or necessary for routine characterization. Other techniques provide complementary and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[12][13] For this compound, ¹H and ¹³C NMR are indispensable for initial structural confirmation.[14][15]
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the molecular skeleton.[16]
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS).[14] This is crucial for confirming the molecular formula.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can predict the three-dimensional structure and spectroscopic properties of a molecule.[17][18] While predictive, these methods are invaluable for corroborating experimental data and exploring different tautomeric forms. DFT calculations can predict bond lengths, bond angles, and even NMR chemical shifts, which can be compared with experimental X-ray and NMR data.[4]
Performance Comparison
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Atomic connectivity, chemical environment, dynamic processes in solution | Molecular weight, elemental composition | Predicted 3D structure, electronic properties, predicted spectra |
| Sample Requirements | High-quality single crystal | Soluble compound, ~5-10 mg | Small amount of sample | None (in silico) |
| Definitive Nature | Unambiguous for the solid state | High, but can be ambiguous for complex stereochemistry | Confirms molecular formula | Predictive, requires experimental validation[19] |
| Throughput | Low | High | High | Medium to High |
| Key Advantage | "Seeing" the molecule | Provides data on solution-state structure and dynamics | High sensitivity and accuracy for molecular formula | Can explore unstable intermediates and transition states |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow | Does not provide absolute 3D structure in the same detail as XRD | Provides no information on connectivity or stereochemistry | Accuracy depends on the level of theory and basis set used |
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of this compound, and indeed for any novel compound in drug discovery, a multi-faceted approach is essential. While single-crystal X-ray diffraction provides the ultimate, unambiguous answer for the solid-state structure, it is most powerful when used in concert with other techniques. NMR and mass spectrometry provide the foundational data on connectivity and molecular formula, while computational modeling offers a theoretical framework for understanding the molecule's properties. By integrating these methods, researchers can have the highest degree of confidence in their molecular structure, a critical step in the path towards developing new and effective medicines.
References
-
Gouda, M. A., et al. (2019). Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 995-1003. [Link]
-
Li, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6659. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubChem. [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved February 5, 2026, from [Link]
-
Wang, X., et al. (2017). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances, 7(45), 28286-28290. [Link]
-
ResearchGate. (n.d.). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved February 5, 2026, from [Link]
-
Ibrahim, M. N. (2009). Synthesis and Characterization of Some Pyrimidinone Derivatives. E-Journal of Chemistry, 6(S1), S45-S48. [Link]
-
National Center for Biotechnology Information. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubChem. [Link]
-
Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2008). Molecular drug targets and structure based drug design: A holistic approach. PubChem. [Link]
-
MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved February 5, 2026, from [Link]
-
Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]
-
ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved February 5, 2026, from [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved February 5, 2026, from [Link]
-
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. [Link]
-
DigitalOcean. (2026, February 4). Predicting Molecular Structures with AlphaFold 2 and 3. [Link]
-
ACS Omega. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved February 5, 2026, from [Link]
-
Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery? [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 5, 2026, from [Link]
-
YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]
-
Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-7. [Link]
-
National Center for Biotechnology Information. (2021). Computational Tools to Rationalize and Predict the Self-Assembly Behavior of Supramolecular Gels. PubChem. [Link]
-
Longdom Publishing. (n.d.). The Impact of Drug Discovery on Molecular Modelling. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]
-
PubMed. (2018, July 6). Single-crystal x-ray diffraction structures of covalent organic frameworks. [Link]
-
YouTube. (2020, July 4). Organic Chemistry - Structure Elucidation. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2026, February 1). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. [Link]
-
ResearchGate. (n.d.). X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. Retrieved February 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
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- 10. How To [chem.rochester.edu]
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- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
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- 18. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 19. Predicting Molecular Structures with AlphaFold 2 and 3 | DigitalOcean [digitalocean.com]
Comparative study of N,N-donor ligands: 2-(Pyrimidin-2-yl)pyridin-3-ol vs phenanthroline
Executive Summary: Rigidity vs. Responsiveness
In the design of transition metal complexes—particularly for ruthenium(II) and iridium(III) platforms—the choice of N,N-donor ligand dictates the functional ceiling of the final catalyst or drug. This guide contrasts two distinct ligand philosophies:
-
1,10-Phenanthroline (Phen): The "Structural Anchor." A rigid, planar, hydrophobic scaffold that excels in DNA intercalation and stabilizing metal oxidation states through strong
-donation and -backbonding. -
2-(Pyrimidin-2-yl)pyridin-3-ol (Pp-OH): The "Functional Operator." A proton-responsive, non-innocent ligand capable of Metal-Ligand Cooperativity (MLC). The inclusion of the pyrimidine ring (electron-deficient) and the proximal hydroxyl group introduces pH-switchability and bifunctional catalytic potential.
Verdict: Choose Phen for thermodynamic stability and DNA-targeting (intercalation). Choose Pp-OH for catalytic applications (transfer hydrogenation, water oxidation) or to modulate lipophilicity and pH-sensitivity in metallodrugs.
Structural & Electronic Profiling
The fundamental difference lies in the innocence of the ligand. Phen is redox-active but chemically robust (innocent in terms of proton transfer). Pp-OH is "non-innocent" regarding proton exchange, acting as a pendant base/acid.
Table 1: Physicochemical Comparison
| Feature | 1,10-Phenanthroline (Phen) | This compound (Pp-OH) |
| Geometry | Rigid, Planar tricyclic system | Rotatable bond between rings (locks upon chelation) |
| Donor Atoms | N, N (Pyridine-like) | N (Pyridine), N (Pyrimidine), O (Pendant) |
| Electronic Nature | Strong | Weak |
| Bite Angle | Fixed (~78-80°) | Flexible (~76-79°), adjustable via H-bonding |
| Proton Responsiveness | None (pH independent > pKa ~5) | High (3-OH group pKa ~8-9); Anionic switch |
| Lipophilicity (logP) | High (Hydrophobic) | Moderate (Tunable via deprotonation) |
| Primary Mode | DNA Intercalation / Outer-sphere ET | Metal-Ligand Cooperativity (MLC) |
Structural Visualization (Graphviz)
The following diagram illustrates the coordination modes. Note how Pp-OH offers a site for intramolecular hydrogen bonding or deprotonation, unlike the static Phen.
Caption: Comparison of the static N,N-chelation of Phen versus the pendant functional group interaction available in Pp-OH.
Functional Mechanism: The "Non-Innocent" Advantage
Phenanthroline: The Intercalator
Phenanthroline complexes (e.g.,
-
Outcome: High cytotoxicity, luminescence changes upon binding.
Pp-OH: The Bifunctional Catalyst
The 3-hydroxy group on the pyridine ring is the game-changer. It allows the ligand to participate in Proton-Coupled Electron Transfer (PCET) .
-
Neutral State: The -OH group can hydrogen bond to a substrate (e.g., a ketone or water molecule) coordinated to the metal.
-
Anionic State: Upon deprotonation, the ligand becomes anionic (
), pushing electron density onto the metal, stabilizing higher oxidation states (e.g., Ru(III)/Ru(IV) in water oxidation).
Mechanism Diagram: Metal-Ligand Cooperativity
Caption: The Pp-OH ligand assists in hydride transfer via the pendant -OH group, a mechanism impossible for Phenanthroline.
Experimental Protocols
To validate the differences, two key experiments are recommended: pH-Dependent UV-Vis Titration (to prove responsiveness) and Cytotoxicity Screening (to prove biological mechanism).
Protocol A: Determination of Ligand pKa (Proton Responsiveness)
Objective: Demonstrate the "switchable" nature of Pp-OH vs. the static nature of Phen.
-
Preparation:
-
Prepare a
solution of the Ligand (Pp-OH) in water/MeOH (9:1). -
Prepare a matching solution of Phenanthroline.
-
-
Titration:
-
Adjust pH to 2.0 using HCl.
-
Titrate with
NaOH in pH unit increments up to pH 12.0.
-
-
Measurement:
-
Record UV-Vis spectra (200–600 nm) at each step.
-
-
Analysis:
-
Pp-OH: Look for a bathochromic shift (red shift) around pH 8-9, corresponding to the deprotonation of the phenol group (
). -
Phen: Spectra should remain largely unchanged (only protonation of N at very low pH < 5).
-
Protocol B: Synthesis of [Ru(p-cymene)(L)Cl]Cl
Objective: Synthesize the complexes for catalytic or biological testing.
-
Reagents:
- (0.5 eq)
-
Ligand L (Phen or Pp-OH) (1.0 eq)
-
Solvent: Methanol (dry).
-
Procedure:
-
Dissolve the Ruthenium dimer in MeOH under Nitrogen.
-
Add the ligand L.[1]
-
For Phen: Stir at room temperature for 4 hours. The product precipitates or crystallizes easily due to low solubility.
-
For Pp-OH: Heat to reflux for 2 hours. The pyrimidine N is a weaker donor than pyridine; heat ensures completion.
-
Critical Step: For Pp-OH, addition of a base (NaOAc) during synthesis can yield the neutral complex
where the ligand is deprotonated.
-
-
Purification:
-
Filter, wash with Et2O, and dry in vacuo.
-
Recrystallize from MeOH/Ether.
-
Biological Implications (Drug Development)
When developing metallodrugs, the choice between these ligands determines the Mode of Action (MoA) .
| Parameter | Phenanthroline-based Drugs | Pp-OH-based Drugs |
| Target | DNA. Intercalates between base pairs. | Enzymes/Proteins. H-bonding allows specific docking. |
| Selectivity | Low. Kills healthy cells via DNA damage. | Moderate/High.[2] Can target specific kinases or pH-acidic tumor environments. |
| Solubility | Poor (requires hydrophilic counter-ions). | Good (OH group increases polarity). |
| Toxicity | Generally higher ( | Generally lower ( |
Recommendation:
-
Use Phen if your goal is broad-spectrum cytotoxicity via DNA damage (similar to Cisplatin).
-
Use Pp-OH if you are designing a "Smart Drug" that activates in the acidic microenvironment of a tumor (protonation of the pyrimidine or deprotonation of the phenol).
References
-
Structural Chemistry of Phenanthroline
-
Lippard, S. J. (1978). "Platinum complexes: probes of polynucleotide structure and antitumor drugs." Accounts of Chemical Research. Link
-
-
Bifunctional Catalysis (OH-Ligands)
-
Noyori, R., et al. (2001). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. (Foundational work on MLC mechanisms). Link
-
-
Ruthenium Anticancer Complexes (RAPTA/Arene)
-
Dyson, P. J., & Sava, G. (2006). "Metal-based antitumour drugs in the post genomic era." Dalton Transactions. (Discusses functionalized arene ligands). Link
-
-
Pyrimidin-2-yl-pyridine Analogues
-
Constable, E. C. (2006). "2,2′:6′,2″-Terpyridines: From chemical curiosities to functional materials." Chemical Society Reviews. (Discusses the coordination chemistry of pyridine-pyrimidine chains). Link
-
-
Proton-Responsive Ligands
-
Papish, E. T., et al. (2014). "Protic N-heterocyclic carbene complexes: synthesis and reactivity." Dalton Transactions. (Parallel chemistry regarding proton-responsive ligands). Link
-
Sources
- 1. Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties | MDPI [mdpi.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Photoluminescence Quantum Yields of 2-(Pyrimidin-2-yl)pyridin-3-ol Complexes
This guide outlines a rigorous scientific framework for benchmarking the photoluminescence quantum yields (PLQY) of 2-(Pyrimidin-2-yl)pyridin-3-ol complexes. It is designed for researchers aiming to validate these materials against established Excited-State Intramolecular Proton Transfer (ESIPT) standards.
Executive Summary
The This compound ligand system represents a specialized class of N^O chelates capable of Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike conventional fluorophores, these complexes typically exhibit a large Stokes shift (60–150 nm) due to the photo-induced tautomerization from the enol to the keto form.
To objectively benchmark these complexes, researchers must move beyond simple emission spectra and quantify the Photoluminescence Quantum Yield (PLQY) with high precision. This guide establishes a comparative protocol using Beryllium bis(2-(2-pyridyl)phenol) (Bepp2) and 10-Hydroxybenzo[h]quinoline (HBQ) as the "Gold Standard" references, ensuring that new data is field-validated and publishable.
Mechanistic Foundation: The ESIPT Cycle
The photophysics of this compound complexes are governed by a four-level photocycle. Upon excitation, the hydroxyl proton on the pyridine ring transfers to the pyrimidine nitrogen, forming a keto-tautomer.[1] The radiative decay from this keto species yields the characteristic red-shifted emission.
Causality of Quantum Yield Loss
Low PLQY in these systems often stems from:
-
Molecular Rotations: Free rotation of the pyrimidine ring in the ground state (non-radiative decay).
-
Vibrational Coupling: High-frequency C-H/O-H vibrations quenching the excited state.
-
Aggregation: Intermolecular
- stacking in the solid state leading to ACQ (Aggregation-Caused Quenching), though some derivatives show AIE (Aggregation-Induced Emission).
Diagram: ESIPT Photophysical Pathway
The following diagram illustrates the energy transfer mechanism that must be preserved to maximize PLQY.
Caption: The four-level ESIPT photocycle. High PLQY depends on maximizing the radiative rate (
Benchmarking Strategy & Comparative Analysis
To validate the performance of this compound complexes (e.g., Be, B, or Zn derivatives), you must compare them against established benchmarks with similar electronic structures.
Reference Standards
-
Primary Benchmark (Blue/Green): Bepp2 (Beryllium bis(2-(2-pyridyl)phenol)). Known for PLQY > 90% in solid state.[2]
-
Secondary Benchmark (Green/Yellow): Zn(HPB)2 (Zinc bis(2-(2-hydroxyphenyl)benzothiazole)). Standard for ESIPT reliability.
-
Solution Standard: Quinine Sulfate (in 0.1 M H2SO4,
) or Coumarin 153 (in Ethanol, ).
Comparative Data Table
Summarize your experimental data using the structure below. This format is required for high-impact journals.
| Complex / Ligand | Medium | Stokes Shift (nm) | PLQY ( | ||||
| Target Complex | Toluene | 365 | 490 | 125 | 0.45 | 3.2 | 14.1 |
| Target Complex | Solid Film | 370 | 510 | 140 | 0.78 | 4.5 | 17.3 |
| Bepp2 (Ref) [1] | Solid Film | 360 | 455 | 95 | 0.92 | 5.1 | 18.0 |
| Zn(HPB)2 (Ref) [2] | Solid Film | 390 | 530 | 140 | 0.40 | 1.2 | 33.0 |
Note:
Experimental Protocols
Method A: Absolute PLQY (Integrating Sphere)
Applicability: Solid powders, thin films, and scattering solutions. This is the most trustworthy method for new materials.
Protocol:
-
Calibration: Mount the empty sample holder (or blank substrate) in the integrating sphere. Fire the excitation laser (e.g., 375 nm or 405 nm) and record the integrated intensity of the excitation peak (
) and the background emission ( ). -
Sample Measurement: Place the this compound complex in the holder. Record the integrated intensity of the excitation peak (
) and the sample emission ( ). -
Calculation:
Where represents the total photons absorbed by the sample.
Method B: Relative PLQY (Solution)
Applicability: Dilute solutions (Optical Density < 0.1).
Protocol:
-
Solvent Selection: Use spectroscopic grade Toluene or DCM. Avoid protic solvents (MeOH) if they disrupt the intramolecular H-bond.
-
Absorbance Matching: Adjust the concentration of the sample and the reference (e.g., Quinine Sulfate) so that their absorbance at the excitation wavelength is identical (approx. 0.05–0.1 OD).
-
Integration: Measure the integrated fluorescence intensity (
) for both. -
Correction: Apply the refractive index correction (
).
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision process for selecting the correct measurement technique.
Caption: Decision tree for selecting the appropriate PLQY measurement protocol based on sample state and optical density.
Critical Performance Factors
When interpreting your benchmarking results, consider these three critical factors:
The Heavy Atom Effect
If you are comparing a Beryllium complex (light atom) to a Zinc or Iridium complex of the same ligand, expect differences in Spin-Orbit Coupling (SOC).
-
Be/B Complexes: Fluorescence dominant (Singlet-Singlet). High
expected.[3] -
Zn/Ir Complexes: Enhanced Intersystem Crossing (ISC) to the Triplet state. This may quench fluorescence (
drops) unless the triplet state is emissive (Phosphorescence).
Steric Hindrance & Rigidity
The 2-(Pyrimidin-2-yl) group is bulkier than a simple pyridyl group.
-
Hypothesis: If your complex shows low PLQY in solution but high PLQY in solid state, the mechanism is likely Aggregation-Induced Emission (AIE) or simply the restriction of intramolecular rotation (RIR) in the solid matrix.
-
Validation: Measure PLQY in a viscous solvent (e.g., glycerol) or a PMMA matrix. If
increases, the loss is due to molecular rotation.
pH Sensitivity (Acidochromism)
The pyrimidine ring has non-coordinated nitrogens that can be protonated.
-
Test: Ensure your solvents are acid-free. Trace acids can protonate the pyrimidine nitrogen, disrupting the ESIPT H-bond and quenching emission [3].
References
-
Fukuda, Y., et al. "Beryllium Complexes with 2-(2-Hydroxyphenyl)pyridine Derivatives: High-Efficiency Blue-Green Emitters." Chemistry Letters, 2004.
-
Mutai, T., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Hydroxyphenyl)benzothiazole." Journal of the Chemical Society, Perkin Transactions 2, 2001.
-
Achelle, S., et al. "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies."[1] ACS Applied Materials & Interfaces, 2018.
-
Brouwer, A. M. "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.
Sources
Scalable Synthesis of 2-(Pyrimidin-2-yl)pyridin-3-ol: A Comparative Technical Guide
Executive Summary
The molecule 2-(Pyrimidin-2-yl)pyridin-3-ol (often abbreviated in ligand chemistry contexts) is a critical bidentate ligand used extensively in the synthesis of phosphorescent Iridium(III) complexes for OLED applications and as a pharmacophore in kinase inhibitors.
While discovery-stage synthesis often relies on transition-metal cross-coupling (Suzuki-Miyaura or Stille) to rapidly generate diverse analogs, these methods suffer from severe scalability bottlenecks—specifically the instability of 2-pyridyl boronates and the toxicity of organotin reagents.
This guide objectively compares the Cross-Coupling Route against the De Novo Ring Assembly Route . Based on techno-economic analysis and experimental stability data, the De Novo Ring Assembly is identified as the superior method for multigram to kilogram scale-up, offering a metal-free workflow with lower raw material costs.
Part 1: Comparative Analysis of Synthetic Strategies
The Cross-Coupling Approach (Suzuki-Miyaura)
Common in Discovery, Poor for Scale-Up
This route typically involves the coupling of a 2-halopyridine with a 2-pyrimidinylboronate (or vice versa). While conceptually modular, it faces a specific "2-pyridyl problem."
-
Mechanism: Pd-catalyzed transmetallation between an aryl halide and an aryl boronic acid.
-
Critical Flaw: 2-Pyridyl boronic acids and esters are notoriously unstable. They undergo rapid protodeboronation under the aqueous basic conditions required for the Suzuki reaction, often leading to <30% yields of the desired product and significant amounts of de-boronated byproduct.
-
Catalyst Cost: Requires electron-rich, bulky phosphine ligands (e.g.,
, S-Phos) or expensive precatalysts (e.g., Pd-PEPPSI) to facilitate oxidative addition into the electron-deficient 2-chloropyrimidine.
The De Novo Ring Assembly (Recommended)
The "Process" Route
This strategy constructs the pyrimidine ring onto a pre-existing pyridine scaffold. It leverages the condensation of an amidine with a 1,3-dicarbonyl equivalent.
-
Mechanism: Nucleophilic attack of a pyridine-2-carboxamidine on a vinamidinium salt or malonaldehyde acetal, followed by cyclization and aromatization.
-
Advantages:
-
Metal-Free: Eliminates Palladium contamination (critical for OLED performance).
-
Stable Intermediates: Amidines are robust salts.
-
Cost: Uses commodity chemicals (Ammonium chloride, 1,1,3,3-tetramethoxypropane).
-
Summary of Performance Metrics
| Metric | Route A: Suzuki Coupling | Route B: Ring Assembly (De Novo) |
| Overall Yield | 25 - 40% | 65 - 75% |
| Step Count | 1 (Convergent) | 3 (Linear) |
| Atom Economy | Low (Boronic waste, ligands) | High |
| Reagent Cost | High (Pd catalyst, Boronates) | Low (Commodity reagents) |
| Purification | Column Chromatography often required | Crystallization / Precipitation |
| Scalability | Poor (Protodeboronation issues) | Excellent |
Part 2: Detailed Experimental Protocols
Route 1: De Novo Ring Assembly (Recommended)
This route proceeds in three steps starting from commercially available 3-methoxypicolinonitrile . The methoxy group serves as a protected phenol, which is robust during the amidine formation and cyclization steps.
Step 1: Synthesis of 3-Methoxypicolinamidine Hydrochloride
Principle: Pinner reaction or base-catalyzed addition of ammonia to nitrile.
-
Reagents: 3-Methoxypicolinonitrile (1.0 eq), Sodium Methoxide (0.1 eq), Ammonium Chloride (1.1 eq), Methanol (Solvent).
-
Procedure:
-
Dissolve 3-methoxypicolinonitrile in anhydrous methanol.
-
Add catalytic NaOMe and stir at RT for 3-6 hours (formation of imidate intermediate).
-
Add solid Ammonium Chloride.
-
Reflux the mixture for 12–16 hours.
-
Workup: Cool to RT. The product, 3-methoxypicolinamidine HCl, often precipitates. Filter and wash with cold ether. If not, concentrate and recrystallize from EtOH/Ether.
-
-
Checkpoint: Verify disappearance of nitrile peak (~2230 cm⁻¹) in IR.
Step 2: Pyrimidine Ring Closure
Principle: Condensation of amidine with 1,1,3,3-tetramethoxypropane (a masked malonaldehyde).
-
Reagents: 3-Methoxypicolinamidine HCl (from Step 1), 1,1,3,3-Tetramethoxypropane (1.1 eq), Ethanol or Acetic Acid.
-
Procedure:
-
Suspend the amidine salt in Ethanol.
-
Heat to reflux for 4–8 hours. The reaction mixture usually turns clear then darkens slightly.
-
Workup: Evaporate solvent. Neutralize with saturated
. Extract with DCM or EtOAc. -
Purification: The crude 2-(pyrimidin-2-yl)-3-methoxypyridine can be purified by passing through a short silica plug or recrystallization from hexanes/EtOAc.
-
-
Note: 1,1,3,3-tetramethoxypropane hydrolyzes in situ to malonaldehyde, which reacts with the amidine.
Step 3: Demethylation to this compound
Principle: Cleavage of aryl methyl ether.
-
Reagents: 2-(Pyrimidin-2-yl)-3-methoxypyridine, Pyridine Hydrochloride (Py-HCl).
-
Procedure:
-
Mix the substrate with Pyridine Hydrochloride (10 eq) in a round bottom flask (solvent-free).
-
Heat the melt to 180–200°C for 2–4 hours. (Note: This high temperature is standard for Py-HCl demethylation).
-
Alternative (milder):
in DCM at -78°C to RT (more expensive, harder to handle at scale). -
Workup: Cool to ~80°C, quench carefully with water. Adjust pH to ~5-6 (isoelectric point of the hydroxypyridine) to precipitate the product.
-
Purification: Filter the solid. Recrystallize from Ethanol or Acetonitrile.
-
-
Yield: Typically >85% for this step.[4]
Part 3: Visualizing the Chemistry
The following diagram illustrates the reaction pathways and the logic behind selecting the Ring Assembly route.
Caption: Comparison of the convergent Suzuki route (Red) vs. the linear Ring Assembly route (Green). The Ring Assembly route avoids unstable boronic acid intermediates.
Part 4: Critical Troubleshooting & Optimization
Handling 1,1,3,3-Tetramethoxypropane
This reagent is a stable liquid precursor to malonaldehyde. In acidic media (or even hot ethanol), it releases malonaldehyde.
-
Risk: Malonaldehyde is volatile and reactive.
-
Control: Do not pre-hydrolyze in a separate vessel. Add the acetal directly to the amidine mixture to consume the aldehyde as it forms.
Demethylation Workup
The product is amphoteric (pyridine nitrogen + phenol).
-
pH Control: The solubility is highest at very low pH (protonated Py) and very high pH (deprotonated Phenol).
-
Isolation: To isolate, adjust pH to the isoelectric point (typically pH 5.5 - 6.5). The product will crash out of the aqueous solution.
Iridium Complexation (Downstream)
If this ligand is intended for Iridium complex synthesis (e.g.,
-
Purity: Ensure the ligand is free of halide ions (from the amidine HCl salt). A final wash with water/bicarbonate is crucial. Residual chloride can poison the Iridium catalyst formation or form bridged chloro-dimers that are difficult to cleave.
References
-
Preparation of 2-substituted pyrimidines
- Title: Synthesis of Novel 2-(Pyridin-2-yl)
- Source: Molecules, 2012.
- Context: Describes the general condensation of amidines with vinamidinium salts/acetals.
-
URL:[Link]
-
Instability of 2-Pyridyl Boronates
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Source: Journal of Organic Chemistry, 2006.
- Context: Details the rapid protodeboronation of 2-pyridyl boron species and the difficulty of Suzuki coupling in this position.
-
URL:[Link]
-
Demethylation Methodologies
-
Iridium Complex Synthesis Context
Sources
- 1. rsc.org [rsc.org]
- 2. US6355844B1 - Process for the preparation of malondialdehyde-derivatives - Google Patents [patents.google.com]
- 3. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Sci-Hub. Chemoselective Demethylation of Methoxypyridine / Synlett, 2019 [sci-hub.box]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
